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  • Product: 2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde
  • CAS: 184679-13-8

Core Science & Biosynthesis

Foundational

Synthesis of 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde: A Comprehensive Technical Guide

Strategic Overview & Retrosynthetic Analysis The synthesis of heteroaryl-substituted thiazole carbaldehydes, specifically 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde , is of significant interest in modern drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Analysis

The synthesis of heteroaryl-substituted thiazole carbaldehydes, specifically 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde , is of significant interest in modern drug discovery. The combination of a pyridine ring (a privileged pharmacophore for hydrogen bonding and solubility) and a thiazole core (known for its metabolic stability and target binding affinity) creates a versatile building block for kinase inhibitors, anti-infectives, and central nervous system (CNS) therapeutics.

While a direct one-step approach to aldehydes from esters (e.g., using DIBAL-H at -78 °C) is theoretically possible, it is notoriously prone to over-reduction to the alcohol or incomplete conversion, leading to complex purification challenges. As a Senior Application Scientist, I mandate a three-step convergent sequence : Hantzsch thiazole synthesis, followed by exhaustive reduction to the alcohol, and subsequent selective oxidation to the aldehyde. This route is a self-validating system; each intermediate is highly stable, easily characterizable, and minimizes the risk of carrying over structurally similar impurities.

SyntheticRoute A Thionicotinamide + Ethyl bromopyruvate B Ethyl 2-(pyridin-3-yl) -1,3-thiazole-4-carboxylate A->B EtOH, 70°C (Hantzsch Synthesis) C (2-(pyridin-3-yl)-1,3-thiazole -4-yl)methanol B->C LiAlH4, THF, 0°C (Reduction) D 2-(pyridin-3-yl)-1,3-thiazole -4-carbaldehyde C->D MnO2, CH2Cl2, RT (Selective Oxidation)

Three-step synthetic route to 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde.

Experimental Methodologies

Step 1: Hantzsch Thiazole Synthesis

The foundational step utilizes the classical Hantzsch thiazole synthesis. By condensing pyridine-3-carbothioamide (thionicotinamide) with an α-haloketone (ethyl bromopyruvate), we rapidly construct the 1,3-thiazole core [1].

Causality & Logic: Ethanol is chosen as the solvent because it solubilizes both reagents at elevated temperatures while allowing the hydrobromide salt of the product to precipitate or remain in solution depending on concentration. A basic workup (NaHCO₃) is strictly required to neutralize the hydrobromide byproduct and liberate the free base of the pyridine-thiazole system.

Protocol:

  • Suspend thionicotinamide (1.0 equiv, e.g., 30 g, 217 mmol) in absolute ethanol (540 mL).

  • Add ethyl bromopyruvate (1.1 equiv, 30.3 mL, 241 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to 70 °C (reflux) for 3 hours. The solution will typically homogenize and then may darken.

  • Cool the mixture to room temperature and concentrate in vacuo to remove the bulk of the ethanol.

  • Partition the crude residue between chloroform (500 mL) and saturated aqueous NaHCO₃ (500 mL). Self-Validation: Vigorous gas evolution (CO₂) confirms the neutralization of the HBr salt.

  • Separate the organic layer, wash with brine (300 mL), dry over anhydrous MgSO₄, filter, and evaporate.

  • Purify via silica gel chromatography (eluting with a gradient of hexane/ethyl acetate) to afford ethyl 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylate .

Step 2: Exhaustive Reduction to the Alcohol

The ester is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄). This ensures complete conversion without the delicate temperature control required for partial reduction [2].

Causality & Logic: LiAlH₄ is a powerful nucleophilic reducing agent. The reaction is initiated at 0 °C to control the exothermic hydride transfer. Crucially, the protocol employs the Fieser Workup . Quenching LiAlH₄ with random amounts of water creates an unfilterable, gelatinous aluminum hydroxide emulsion. The Fieser method (1:1:3 ratio of H₂O : 15% NaOH : H₂O) forces the aluminum salts to precipitate as a granular, easily filterable solid, ensuring high recovery of the product.

Protocol:

  • Dissolve ethyl 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylate (1.0 equiv) in anhydrous THF (0.2 M concentration) under an inert atmosphere (N₂ or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add LiAlH₄ (1.2 equiv) in small portions.

  • Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1.5 hours. Monitor by TLC (disappearance of the higher Rf ester).

  • Fieser Quench: Recool to 0 °C. For every x grams of LiAlH₄ used, sequentially add:

    • x mL of distilled H₂O (dropwise, vigorous H₂ evolution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H₂O.

  • Stir vigorously for 15 minutes until the salts turn stark white and granular.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Concentrate the filtrate to yield (2-(pyridin-3-yl)-1,3-thiazole-4-yl)methanol .

FieserWorkup Step1 Quench with x mL H2O Step2 Add x mL 15% NaOH Step1->Step2 Step3 Add 3x mL H2O Step2->Step3 Result Granular Al Salts (Easy Filtration) Step3->Result

Fieser workup mechanism for safe, emulsion-free LiAlH4 quenching.

Step 3: Selective Oxidation to the Aldehyde

The final step oxidizes the primary alcohol to the target carbaldehyde using activated Manganese Dioxide (MnO₂).

Causality & Logic: Activated MnO₂ is highly selective for allylic, benzylic, and heteroarylic alcohols. Unlike Jones reagent or KMnO₄, MnO₂ operates under mild, neutral conditions, completely eliminating the risk of over-oxidizing the alcohol into a carboxylic acid. Furthermore, it avoids the sulfurous byproducts associated with Swern oxidations, which can poison downstream transition-metal catalysts if the aldehyde is intended for cross-coupling.

Protocol:

  • Dissolve (2-(pyridin-3-yl)-1,3-thiazole-4-yl)methanol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂, 0.1 M concentration).

  • Add activated MnO₂ (10.0 equiv). Note: A large excess is required as this is a heterogeneous surface reaction.

  • Stir vigorously at room temperature for 12–24 hours. Monitor progression via TLC or LC-MS.

  • Once complete, filter the black suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the cake with excess CH₂Cl₂.

  • Concentrate the filtrate in vacuo. The resulting residue is typically pure enough for downstream applications, but can be recrystallized from hexanes/ethyl acetate to yield analytically pure 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde .

Quantitative Data & Analytical Validation

To ensure the integrity of the synthetic workflow, the following table summarizes the expected physical properties and key analytical markers for self-validation at each step.

CompoundExpected YieldPhysical StateKey ¹H NMR Marker (CDCl₃, approx. ppm)Mass Spec (ESI+)
Ethyl 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylate 75–85%Off-white solid δ 8.25 (s, 1H, Thiazole H-5), δ 4.45 (q, 2H, CH₂)[M+H]⁺ ~ 235.1
(2-(pyridin-3-yl)-1,3-thiazole-4-yl)methanol 80–90%Pale yellow solid δ 4.85 (s, 2H, CH₂-OH), δ 7.30 (s, 1H, Thiazole H-5)[M+H]⁺ ~ 193.0
2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde 70–85%Light brown solid δ 10.05 (s, 1H, CHO) , δ 8.35 (s, 1H, Thiazole H-5)[M+H]⁺ ~ 191.0

Note: The diagnostic shift of the Thiazole H-5 proton and the appearance of the highly deshielded aldehyde proton ( δ > 10 ppm) are definitive proof of successful oxidation.

References

  • Title: 2-Pyridyl P1′-Substituted Symmetry-Based Human Immunodeficiency Virus Protease Inhibitors (A-792611 and A-790742) with Potential for Convenient Dosing and Reduced Side Effects Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][1]

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Exploratory

Unveiling the Mechanism of Action of 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde: An Allosteric Modulator of MECP Synthase

Executive Summary The relentless rise of antimicrobial resistance necessitates the identification of novel therapeutic targets and chemical scaffolds. The methylerythritol phosphate (MEP) pathway, essential for isoprenoi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless rise of antimicrobial resistance necessitates the identification of novel therapeutic targets and chemical scaffolds. The methylerythritol phosphate (MEP) pathway, essential for isoprenoid biosynthesis in many Gram-negative bacteria and apicomplexan parasites but entirely absent in mammals, represents a highly selective therapeutic window.

This technical guide provides an in-depth mechanistic analysis of 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde (designated as FOL795 in fragment libraries), a small-molecule inhibitor targeting 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MECP) synthase (IspF) from Burkholderia pseudomallei [1]. Through fragment-based drug discovery (FBDD) and high-resolution X-ray crystallography, FOL795 has been shown to exploit a previously uncharacterized allosteric pocket, offering a novel blueprint for structure-based drug design against melioidosis and other MEP-dependent pathogens.

Structural Biology & Mechanism of Action

The Target: BpIspF Architecture

MECP synthase (IspF) catalyzes the zinc-dependent cyclization of 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P) into MECP. Structurally, Burkholderia pseudomallei IspF (BpIspF) forms a tightly packed homotrimer. The active sites are located at the monomer-monomer interfaces, each containing a catalytic zinc ion (Zn²⁺) coordinated by highly conserved histidine and aspartate residues[2].

The Allosteric MoA of FOL795

Unlike competitive inhibitors that mimic the cytidine moiety of the native substrate, 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde (FOL795) operates via an allosteric mechanism. Crystallographic evidence (PDB ID: 3QHD) reveals that FOL795 binds to a flexible loop region external to the primary catalytic active site [1].

The binding of FOL795 is characterized by a unique 1:3 stoichiometry (one fragment per homotrimer). In apo-structures, the loop generating this external binding site is highly disordered. When FOL795 binds to one monomer, it induces a localized stabilization of this loop. The failure of the fragment to bind the remaining two symmetrical sites strongly suggests negative allosteric cooperativity —the conformational restriction induced by the first binding event propagates through the homotrimeric core, sterically or dynamically occluding the equivalent loops on the other two monomers[3].

MEP_Pathway CDP_ME2P CDP-ME2P (Substrate) IspF MECP Synthase (IspF) Homotrimer CDP_ME2P->IspF Binds active site MECP MECP (Product) IspF->MECP Zn2+ catalyzed cyclization FOL795 2-(pyridin-3-yl)-1,3-thiazole- 4-carbaldehyde FOL795->IspF Binds external flexible loop

Mechanism of IspF inhibition by FOL795 via allosteric loop stabilization.

Fragment-Based Drug Discovery (FBDD) Workflow

The identification of FOL795 was achieved through a rigorous FBDD pipeline designed by the Seattle Structural Genomics Center for Infectious Disease (SSGCID) [1]. Because fragments have very low molecular weights (<300 Da), their initial binding affinities are typically weak (high micromolar to millimolar Kd). Therefore, highly sensitive biophysical techniques are required to detect binding before structural elucidation.

FBDD_Workflow Lib Fragment Library Screening (Fragments of Life) NMR NMR Spectroscopy (Ligand-Observed Binding) Lib->NMR Xray X-ray Crystallography Soaking (PDB ID: 3QHD) NMR->Xray Hit Selection ITC Isothermal Titration Calorimetry (Thermodynamic Profiling) Xray->ITC Structural Elucidation Lead Rational Drug Design (Allosteric Inhibitor Optimization) ITC->Lead Affinity (Kd) Validation

Fragment-based drug discovery workflow for identifying BpIspF allosteric inhibitors.

Quantitative Structural Data

The structural validation of FOL795 was confirmed via high-resolution X-ray diffraction. The table below summarizes the crystallographic parameters and binding metrics that validate the fragment's interaction with BpIspF.

ParameterValue / Description
Target Enzyme 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MECP) synthase (IspF)
Organism Burkholderia pseudomallei (Strain 1710b)
PDB ID 3QHD [2]
Ligand ID 795 (2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde)
Resolution 1.70 Å
R-Value (Work / Free) 0.157 / 0.186
Binding Site External flexible loop (Allosteric)
Stoichiometry 1:3 (Ligand:Homotrimer)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the exact causal steps required to isolate and validate the binding of 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde to BpIspF.

Protocol 1: Co-Crystallization and Fragment Soaking

Because FOL795 is a low-affinity fragment, co-crystallization is often less effective than crystal soaking, where the high local concentration of the protein lattice drives fragment occupancy.

  • Apo-Crystal Growth: Crystallize purified BpIspF using the sitting-drop vapor diffusion method. Optimal conditions typically involve mixing 1 μL of protein (10-15 mg/mL) with 1 μL of reservoir solution (e.g., 20% PEG 3350, 0.1 M Bis-Tris pH 6.5, 0.2 M MgCl₂).

    • Causality: PEG acts as a precipitant by competing for water, slowly driving the protein into a supersaturated state to form an ordered lattice.

  • Fragment Preparation: Dissolve 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde in 100% DMSO to a stock concentration of 100 mM.

  • Soaking Solution Formulation: Prepare a soaking drop identical to the reservoir solution, but supplement it with 15% (v/v) glycerol and 5 mM of FOL795.

    • Causality: Glycerol is mandatory as a cryoprotectant. Without it, flash-cooling the crystal will cause crystalline ice formation, which expands and destroys the delicate protein lattice, ruining diffraction.

  • Incubation: Transfer apo-crystals into the soaking drop using a nylon loop. Incubate for 4 to 24 hours.

    • Validation Checkpoint: Observe the crystal under a polarized light microscope. If the crystal cracks immediately, the DMSO concentration (>5%) or fragment concentration is too high, disrupting lattice contacts. Reduce fragment concentration to 2 mM and repeat.

  • Data Collection: Flash-cool the crystals in liquid nitrogen (100 K) and collect X-ray diffraction data at a synchrotron source. Solve the structure via molecular replacement using an apo-BpIspF model.

Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling

To quantify the binding affinity (Kd) and understand the thermodynamic drivers (enthalpy vs. entropy) of the allosteric interaction [3].

  • Sample Dialysis: Dialyze purified BpIspF extensively against the ITC buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Ligand Dilution: Dilute the FOL795 DMSO stock into the exact same dialysis buffer recovered from the protein dialysis step.

    • Causality: ITC measures minute heat changes (microcalories). If the buffer composition between the syringe (ligand) and cell (protein) differs by even a fraction of a millimolar, the heat of mixing will completely mask the heat of binding.

  • Titration Execution: Load BpIspF (e.g., 50 μM) into the sample cell and FOL795 (e.g., 500 μM) into the syringe. Set the temperature to 25°C. Perform an initial 1 μL purge injection (discarded during analysis) followed by 25 injections of 1.5 μL, spaced 150 seconds apart.

    • Validation Checkpoint: Ensure the baseline returns to zero between injections. A sloping baseline indicates continuous background heat, likely from protein aggregation or mismatched DMSO concentrations.

  • Data Fitting: Integrate the injection peaks and fit the resulting isotherm to a sequential binding model to account for the 1:3 negative cooperativity observed in the crystal structure.

Conclusion & Therapeutic Implications

The discovery that 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde binds to an external, allosteric loop of BpIspF opens a new frontier in antibiotic design. Because the active site of IspF is highly polar (to accommodate the diphosphate moiety of CDP-ME2P), designing bioavailable, cell-penetrating competitive inhibitors is notoriously difficult.

By targeting the more lipophilic, flexible external loop identified by FOL795, medicinal chemists can utilize structure-based drug design to optimize this thiazole-carbaldehyde scaffold. Enhancing the fragment's affinity through the addition of hydrophobic vectors could yield potent, non-competitive inhibitors capable of shutting down the MEP pathway, starving the pathogen of essential isoprenoids while leaving the human host entirely unharmed.

References

  • Begley, D.W., Hartley, R.C., Davies, D.R., et al. "Leveraging structure determination with fragment screening for infectious disease drug targets: MECP synthase from Burkholderia pseudomallei." Journal of Structural and Functional Genomics 12 (2011): 63-76. URL:[Link]

  • RCSB Protein Data Bank. "3QHD: Crystal structure of 2-C-METHYL-D-ERYTHRITOL 2,4-CYCLODIPHOSPHATE Synthase from BURKHOLDERIA PSEUDOMALLEI bound to CYTIDINE, FOL795 and FOL955." URL:[Link]

  • Huskie Commons, Northern Illinois University. "Characterization of The Binding Thermodynamics of Metal Cofactors to Burkholderia pseudomallei IspF." (2017). URL:[Link]

Foundational

Pyridinyl-Thiazole Scaffolds in Rational Drug Design: Discovery, Mechanisms, and Methodologies

Executive Summary The hybridization of heterocycles is a foundational strategy in modern medicinal chemistry. Among these, the pyridinyl-thiazole class has emerged as a highly privileged scaffold.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hybridization of heterocycles is a foundational strategy in modern medicinal chemistry. Among these, the pyridinyl-thiazole class has emerged as a highly privileged scaffold. By combining the hydrogen-bond accepting capacity of pyridine with the rigid, metabolically stable, and easily functionalized thiazole core, this bi-heterocyclic system has driven significant breakthroughs in oncology, infectious diseases, and agrochemistry[1]. This technical guide provides an in-depth analysis of the pharmacological evolution, target engagement mechanisms, and validated experimental protocols associated with pyridinyl-thiazole compounds.

Historical Context and Scaffold Evolution

The thiazole ring has been a cornerstone of antimicrobial therapy since the advent of short-acting sulfa drugs like sulfathiazole[2]. However, the strategic fusion of thiazole with a pyridine moiety marked a paradigm shift in rational drug design.

Initially, early kinase inhibitors heavily relied on imidazole cores (e.g., first-generation p38 MAPK inhibitors). While effective, imidazoles often suffered from poor pharmacokinetic profiles and metabolic liabilities[3]. By replacing the imidazole with a thiazole ring, researchers maintained the necessary geometry for target binding while significantly enhancing metabolic stability. The pyridine nitrogen serves as a critical hydrogen-bond acceptor for the hinge region of kinases, while the thiazole linker directs peripheral substituents into highly conserved hydrophobic pockets, ensuring both high affinity and target selectivity[3]. Today, this scaffold is a common component in FDA-approved pharmaceuticals and advanced clinical candidates[4].

Mechanistic Pharmacology & Target Pathways

Angiogenesis Inhibition via VEGFR2

Tumor neo-angiogenesis is a principal route for tumor metastasis, heavily reliant on the Vascular Endothelial Growth Factor (VEGF) pathway[5]. Pyridinyl-thiazole derivatives, specifically N-substituted 2-(4-pyridinyl)thiazole carboxamides, have been identified as potent inhibitors of this cascade. Compound 3k (N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide) acts as an ATP-competitive inhibitor of VEGFR2. By blocking VEGFR2, it subsequently downregulates downstream PI3K/AKT and p38 MAPK signaling, effectively halting human umbilical vein endothelial cell (HUVEC) colony formation and migration[6].

G VEGF VEGF Ligand VEGFR2 VEGFR2 (Kinase) VEGF->VEGFR2 Activates PI3K PI3K / AKT Pathway VEGFR2->PI3K p38 p38 MAPK Pathway VEGFR2->p38 PT_Inhibitor Pyridinyl-Thiazole Inhibitor (e.g., 3k) PT_Inhibitor->VEGFR2 ATP-competitive Inhibition Angiogenesis Tumor Angiogenesis (Proliferation & Migration) PI3K->Angiogenesis p38->Angiogenesis

Mechanistic inhibition of VEGFR2 and downstream p38 MAPK/PI3K pathways by pyridinyl-thiazoles.

Antimicrobial Metal-Ligand Complexes

Beyond kinase inhibition, the bidentate coordination environment of the pyridine-thiazole system makes it an ideal chelator for transition metals. Pyridinyl thiazole hydrazone ligands coordinated with Co(III) exhibit enhanced lipophilicity compared to the free ligand. This metal-chelation strategy reduces the polarity of the metal ion, facilitating superior penetration through the lipid bilayer of bacterial cell walls, yielding potent antimicrobial efficacy against strains like S. aureus and E. coli[7],[4].

Structure-Activity Relationship (SAR) & Optimization

The modular nature of the thiazole ring allows for precise SAR optimization. For instance, in the development of anti-angiogenic agents, SAR analysis revealed that meta-substitution on the phenyl ring (e.g., 3-methoxy) optimally occupies the hydrophobic pocket of the VEGFR2 kinase domain, whereas bulky or para-substituted groups induce steric clashes that diminish binding affinity[5].

Quantitative SAR Data Summary
Compound / DerivativeCore ScaffoldTarget ApplicationKey Quantitative EfficacyRef.
Compound 3k N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamideTumor Angiogenesis (VEGFR2)>50% inhibition of HUVEC migration at 10 µM; Tumor block at 30 mg/kg/day[5]
Vandetanib (Control) Quinazoline derivativeTumor Angiogenesis (VEGFR2)~50% inhibition of HUVEC migration at 10 µM[6]
Compound 7g N-pyridylpyrazole thiazoleInsecticide (Lepidoptera pests)LC50 = 5.32 mg/L against S. frugiperda[8]
Ligand 55 (Co Complex) Pyridinyl thiazole hydrazone-Co(III)Antibacterial (Gram-positive/negative)MIC = 50 µg/mL against S. aureus[7]
Compound 3b 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidineAnticancer (Melanoma)Viability reduced to 20% at 50 µM[9]

Experimental Protocols & Methodologies

As a Senior Application Scientist, ensuring the reproducibility and logical grounding of experimental workflows is paramount. The following protocols detail the synthesis and biological validation of pyridinyl-thiazole compounds, complete with causality explanations and self-validating checkpoints.

Protocol 1: Synthesis of N-Substituted 2-(4-pyridinyl)thiazole-5-carboxamides[5]

Objective: Synthesize the anti-angiogenic lead compound 3k via Hantzsch cyclization and amide coupling.

  • Thioamidation: React 4-cyanopyridine with H2S gas in the presence of triethylamine in ethanol to yield pyridine-4-carbothioamide.

    • Causality: The thioamide provides the necessary S-C-N nucleophilic fragment required for the subsequent thiazole ring formation.

  • Hantzsch Cyclization: Reflux the thioamide with ethyl 2-chloroacetoacetate in ethanol.

    • Causality: The alpha-haloketone undergoes nucleophilic attack by the sulfur atom, followed by cyclization and dehydration, establishing the 2,4,5-substituted thiazole core bearing an ester group.

  • Saponification: Treat the resulting ethyl 2-(4-pyridinyl)thiazole-5-carboxylate with LiOH·H2O in a MeOH/H2O mixture at room temperature.

    • Causality: Base-catalyzed hydrolysis unmasks the carboxylic acid, which is strictly required for the final amide coupling step.

  • Amide Coupling: React the free acid with 3-methoxyaniline using EDC·HCl and HOBt in anhydrous DMF.

    • Causality: EDC activates the carboxyl group, while HOBt forms a stable, reactive ester intermediate. This prevents racemization and suppresses unwanted side reactions, ensuring high-yield amide bond formation.

Self-Validation Checkpoint: Prior to Step 4, analyze the hydrolyzed intermediate via LC-MS. A mass shift corresponding to the loss of the ethyl group (M-28) confirms complete saponification. If unreacted ester remains, extend the reaction time; proceeding with incomplete hydrolysis will drastically reduce the final coupling yield and complicate chromatographic purification.

G A 4-Cyanopyridine + H2S B Pyridine-4- carbothioamide A->B Thioamidation C Hantzsch Cyclization (Ethyl 2-chloroacetoacetate) B->C D Ethyl 2-(4-pyridinyl) thiazole-5-carboxylate C->D E Hydrolysis & Amide Coupling (EDC/HOBt) D->E F N-Substituted Pyridinyl-Thiazole E->F

Step-by-step synthetic workflow for N-substituted 2-(4-pyridinyl)thiazole carboxamides.

Protocol 2: HUVEC Tube Formation Assay (In Vitro Angiogenesis Validation)[6]

Objective: Validate the anti-angiogenic efficacy of synthesized pyridinyl-thiazole derivatives.

  • Matrix Preparation: Coat pre-chilled 96-well plates with 50 µL/well of Matrigel and incubate at 37°C for 30 minutes.

    • Causality: Matrigel polymerization creates a 3D extracellular matrix that mimics the physiological basement membrane, which is essential for endothelial cell differentiation into capillary-like structures.

  • Cell Seeding & Treatment: Suspend Human Umbilical Vein Endothelial Cells (HUVECs) in basal medium containing 50 ng/mL VEGF. Seed 2 × 10^4 cells per well. Concurrently, add the pyridinyl-thiazole compound at varying concentrations (e.g., 1 µM, 5 µM, 10 µM).

    • Causality: VEGF acts as the pro-angiogenic stimulus driving tube formation, allowing the assay to measure the compound's specific inhibitory capacity against VEGF-driven pathways.

  • Incubation & Acquisition: Incubate for 6–8 hours at 37°C in a 5% CO2 atmosphere. Image the wells using an inverted phase-contrast microscope.

  • Quantification: Analyze images using ImageJ (Angiogenesis Analyzer plugin) to quantify total tube length and the number of branch points.

Self-Validation Checkpoint: The assay relies entirely on the integrity of the vehicle control (DMSO + VEGF). If the vehicle control fails to form a robust, interconnected capillary network within 8 hours, the Matrigel may be degraded or the HUVECs may be senescent (>Passage 5). In such cases, the inhibition data is invalid, and the assay must be repeated with fresh reagents.

Future Perspectives

The pyridinyl-thiazole scaffold remains a highly fertile ground for drug discovery. Emerging research is currently leveraging this bi-heterocyclic core to develop dual-target inhibitors and PROTACs (Proteolysis Targeting Chimeras), utilizing the thiazole ring as an optimal linker attachment point. As computational modeling and structure-based drug design continue to evolve, the functionalization of the 2,4,5-positions of the thiazole ring will undoubtedly yield next-generation therapeutics with unprecedented selectivity and potency.

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Exploratory

Comprehensive Solubility Profiling and Optimization of 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde in Early Drug Discovery

Introduction 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde (CAS: 184679-13-8)[1] is a highly versatile, privileged bis-heteroaryl building block widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde (CAS: 184679-13-8)[1] is a highly versatile, privileged bis-heteroaryl building block widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and anti-infective agents. While its structural features—a hydrogen-bond accepting pyridine, a rigid thiazole linker, and a reactive carbaldehyde—make it an excellent electrophilic warhead or synthetic intermediate, these same features introduce significant complexities in aqueous solubility assessment.

This technical guide provides a rigorous, field-tested methodology for evaluating the solubility of this specific scaffold. By analyzing the causality between its chemical reactivity and apparent solubility, we establish self-validating protocols that prevent common experimental artifacts and ensure high-fidelity data for drug development professionals.

Section 1: Physicochemical Profiling and in silico Data

Before initiating benchtop assays, establishing the theoretical physicochemical boundaries of the compound is critical. The compound strictly adheres to the parameters outlined in [2], placing it firmly in the "lead-like" chemical space, which generally predicts favorable baseline absorption and permeation[3].

Table 1: Physicochemical Properties of 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde

PropertyValueImplication for Solubility
CAS Number 184679-13-8[1]N/A
Molecular Weight 190.22 g/mol [4]Highly favorable for aqueous solvation; well below the 500 Da limit[2].
Formula C9H6N2OS[5]N/A
H-Bond Donors 0Increases lipophilicity; relies entirely on solvent H-bonding.
H-Bond Acceptors 4 (N, N, O, S)Enhances interaction with aqueous media.
Calculated LogP (cLogP) ~1.8Optimal balance of aqueous and lipid solubility.
Estimated pKa (Pyridine) ~5.2Soluble in acidic media (stomach); neutral in blood plasma.

Data derived from structural analysis and verified against[5] and [4].

Section 2: Mechanistic Drivers of Solubility and Reactivity

The solubility of 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde is not static; it is a dynamic property governed by pH and covalent reactivity.

  • pH-Dependent Ionization: The pyridine nitrogen acts as a weak base. At a gastric pH of 1.2, the molecule is fully protonated, resulting in high solubility (>1 mg/mL). However, at physiological pH (7.4), the molecule is un-ionized, driving solubility down and increasing the risk of precipitation in systemic circulation.

  • Aldehyde Reactivity (The Causality Principle): The most critical factor confounding solubility measurements for this scaffold is the carbaldehyde group. In aqueous media, aldehydes exist in equilibrium with their gem-diol (hydrate) form. Because the hydrate is significantly more hydrophilic than the parent aldehyde, the apparent solubility increases, but the concentration of the active electrophile decreases. Furthermore, if solubility is tested in biological buffers containing primary amines (e.g., TRIS buffer, or in the presence of plasma proteins), the aldehyde rapidly undergoes reversible condensation to form a Schiff base.

To ensure trustworthiness in your data, you must understand which species you are measuring and avoid incompatible buffers.

Pathway Aldehyde Aldehyde Form (Lipophilic, Active) Hydrate gem-Diol (Hydrate) (Hydrophilic, Inactive) Aldehyde->Hydrate Aqueous Media (H2O) Schiff Schiff Base (Protein-Bound, Artifact) Aldehyde->Schiff Amine Buffers (R-NH2)

Equilibrium states of the carbaldehyde moiety in aqueous and biological media.

Section 3: Self-Validating Experimental Protocols

To mitigate the artifacts described above, we employ two distinct workflows: Kinetic and Thermodynamic solubility assays. Every protocol must be a self-validating system to ensure data integrity.

Protocol A: Kinetic Solubility via Nephelometry

Kinetic solubility measures the point of precipitation when a DMSO stock is spiked into an aqueous buffer. It is highly relevant for high-throughput screening (HTS) and biological assay preparation[3].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde in 100% anhydrous DMSO.

    • Causality: Anhydrous DMSO prevents premature hydrate formation and oxidative degradation during storage.

  • Serial Dilution: Create a concentration gradient (e.g., 10, 30, 100, 300 µM) in a 96-well plate using a non-amine aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

    • Crucial: Do NOT use TRIS or HEPES buffers, as they will form Schiff bases and yield falsely elevated solubility readings.

  • Incubation: Incubate the plate at 25°C for exactly 2 hours to allow for initial precipitation without extensive hydrate conversion.

  • Nephelometric Reading: Measure light scattering using a nephelometer. A sudden spike in scattered light indicates the formation of insoluble aggregates (the precipitation point).

  • Validation Step: Run a known highly soluble compound (e.g., caffeine) and a poorly soluble compound (e.g., amiodarone) as internal controls to validate the assay's dynamic range.

Protocol B: Thermodynamic Solubility via Shake-Flask (Gold Standard)

Thermodynamic solubility represents the true equilibrium between the solid lattice and the solution. This method requires solid powder and avoids DMSO entirely, making it the most accurate representation of in vivo solubility potential.

Step-by-Step Methodology:

  • Solid Addition: Add 2 mg of solid 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde powder to a glass vial.

  • Buffer Addition: Add 1 mL of PBS (pH 7.4). Ensure the buffer is degassed to prevent oxidative degradation of the aldehyde to a carboxylic acid.

  • Equilibration: Seal the vial and agitate on a rotary shaker at 300 RPM for 24 hours at 25°C (or 37°C for physiological relevance).

    • Causality: A 24-hour window ensures the solid-liquid equilibrium is reached and accounts for the slow kinetics of hydrate formation, providing a stable baseline.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solid.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV (detecting at ~280 nm due to the extended conjugated system of the bis-heteroaryl core).

  • Validation Step: Quantify against a 5-point calibration curve prepared in acetonitrile to ensure complete solvation of the analytical standards.

G A Solid Compound (CAS 184679-13-8) B Add Aqueous Buffer (PBS pH 7.4, No Amines) A->B C Incubate & Shake (24h at 25°C) B->C D Phase Separation (Centrifugation at 10,000g) C->D E HPLC-UV Analysis of Supernatant D->E

Step-by-step thermodynamic solubility workflow optimized for reactive aldehydes.

Section 4: Data Interpretation and Optimization Strategies

Once the solubility data is acquired, it must be classified to guide further drug development and formulation strategies.

Table 2: Solubility Classification Matrix

Assay TypeTarget RangeImplications for Development
Kinetic (pH 7.4) > 100 µMSuitable for standard in vitro biochemical assays without DMSO crash-out.
Thermodynamic (pH 1.2) > 500 µg/mLExcellent gastric dissolution potential due to pyridine protonation.
Thermodynamic (pH 7.4) > 50 µg/mLAdequate for intestinal absorption (aligns with BCS Class I/II parameters).

Optimization Insights: If the thermodynamic solubility of this specific scaffold proves insufficient for your Target Product Profile (TPP), consider the following structural modifications:

  • Aldehyde Masking: Convert the reactive carbaldehyde to a more stable, soluble bioisostere, such as a primary alcohol (via reduction) or an oxime. This eliminates the unpredictable hydrate equilibrium.

  • Pyridine Derivatization: Introduce a basic solubilizing group (e.g., morpholine, piperazine) to the pyridine ring. This elevates the overall pKa of the molecule, ensuring it remains ionized and highly soluble at higher pH values found in the upper intestine.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[Link]

  • RCSB Protein Data Bank. (n.d.). Ligand Summary Page: 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde (Ligand 795).[Link]

Sources

Protocols & Analytical Methods

Method

2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde as a chemical probe

Application Note: 2-(Pyridin-3-yl)-1,3-thiazole-4-carbaldehyde (FOL795) as a Fragment Probe for IspF in the MEP Pathway Target Audience: Researchers, structural biologists, and medicinal chemists in Fragment-Based Drug D...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Pyridin-3-yl)-1,3-thiazole-4-carbaldehyde (FOL795) as a Fragment Probe for IspF in the MEP Pathway

Target Audience: Researchers, structural biologists, and medicinal chemists in Fragment-Based Drug Discovery (FBDD) and anti-infective development.

Introduction & Target Rationale

The rising threat of antimicrobial resistance necessitates the exploration of novel biological targets. The non-mevalonate pathway (MEP pathway) is essential for isoprenoid biosynthesis in many Gram-negative bacteria (including Burkholderia pseudomallei, the causative agent of melioidosis), mycobacteria, and apicomplexan parasites like Plasmodium falciparum. Because this pathway is entirely absent in mammals, it represents a highly selective target space for novel anti-infectives [1].

Within this pathway, the zinc-dependent enzyme IspF (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase) catalyzes the conversion of CDP-MEP to MECP. To interrogate the binding pockets of IspF, the Seattle Structural Genomics Center for Infectious Disease (SSGCID) utilized a fragment-based screening approach. 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde , designated as fragment FOL795 (CAS: 184679-13-8), emerged as a highly valuable chemical probe [2, 3].

Chemical Probe Profile: Why FOL795?

Unlike traditional high-throughput screening (HTS) hits, FOL795 is a low-molecular-weight "fragment." Its value lies not in innate high affinity, but in its high Ligand Efficiency (LE) and its structural functionalization.

The Pyridine-Thiazole Core: Provides rigid, predictable vectors for hydrogen bonding and π

π stacking within the IspF allosteric or active site pockets.
  • The Carbaldehyde Handle: Aldehydes are rarely found in final clinical drugs due to metabolic liability, but they are prized in FBDD. The C4-carbaldehyde acts as an electrophilic handle, allowing researchers to use Dynamic Combinatorial Chemistry (DCC) or reductive amination to "grow" the fragment into adjacent sub-pockets (e.g., the cytidine-binding site of IspF) to rapidly gain binding affinity.

  • MEP_Pathway DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) IspC IspC DXP->IspC MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) IspD IspD MEP->IspD CDP_ME CDP-ME IspE IspE CDP_ME->IspE CDP_MEP CDP-MEP IspF IspF (Target) CDP_MEP->IspF MECP MECP IPP Isopentenyl Pyrophosphate (IPP) MECP->IPP IspG/IspH IspC->MEP IspD->CDP_ME IspE->CDP_MEP IspF->MECP FOL795 FOL795 (Chemical Probe) FOL795->IspF Inhibits/Probes

    Caption: The Non-Mevalonate (MEP) Pathway highlighting IspF as the target for the FOL795 chemical probe.

    Mechanistic Insights & FBDD Strategy

    FBDD_Workflow N1 Fragment Library (FOL795) N2 Primary Screen (STD-NMR) N1->N2 Binding detection N3 Structural Validation (X-ray Crystallography) N2->N3 Pose determination N4 Hit Elaboration (Reductive Amination) N3->N4 Structure-guided design N5 Lead Compound (IspF Inhibitor) N4->N5 Affinity optimization

    Caption: Fragment-Based Drug Discovery (FBDD) workflow utilizing FOL795 for IspF inhibitor development.

    Application Scientist Insights: The "Aldehyde Trap"

    When working with FOL795, experimental causality is paramount. Because FOL795 contains a reactive carbaldehyde, it is highly susceptible to forming Schiff bases with primary amines.

    • The Trap: Standard IspF crystallization protocols often use Tris-HCl buffers. If FOL795 is soaked into a Tris-buffered crystal for extended periods, the aldehyde will react with the buffer, yielding a false complex or destroying the ligand.

    • The Solution: For all biophysical assays (NMR, ITC) and extended soaking experiments involving FOL795, primary amine buffers must be replaced with tertiary amine or zwitterionic buffers (e.g., HEPES, PIPES) to preserve the integrity of the chemical probe.

    Experimental Protocols

    Protocol A: Primary Screening via STD-NMR

    Causality: Fragments like FOL795 typically exhibit low binding affinities ( KD​ in the high μM to mM range). Standard biochemical assays often miss these interactions. Saturation Transfer Difference (STD) NMR relies on the fast exchange kinetics of fragments. By selectively irradiating the protein, magnetization is transferred to the bound fragment, which then dissociates, allowing the signal to be detected in the bulk solvent.

    Step-by-Step Methodology:

    • Protein Preparation: Buffer exchange recombinant B. pseudomallei IspF (BpIspF) into deuterated NMR buffer (50 mM HEPES-d18, 150 mM NaCl, 5 mM ZnCl2​ , pD 7.5). Self-Validation: Run a 1D 1H NMR of the protein alone to ensure proper folding (sharp methyl peaks in the upfield region).

    • Sample Assembly: Prepare a sample containing 10 μM BpIspF and 500 μM FOL795 (1:50 ratio ensures sufficient free ligand for fast exchange).

    • Data Acquisition:

      • Acquire a reference 1D 1H spectrum with WATERGATE solvent suppression.

      • Set the on-resonance irradiation frequency to the protein methyl region (-1.0 to 0 ppm) and the off-resonance frequency to 30 ppm.

      • Apply a 3.0 s train of Gaussian-shaped pulses for saturation.

    • Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. Positive peaks corresponding to the pyridine and thiazole protons of FOL795 confirm binding.

    Protocol B: Orthogonal Validation via X-Ray Crystallography Soaking

    Causality: To rationally elaborate FOL795, the exact spatial orientation of the carbaldehyde vector must be known. X-ray crystallography provides the 3D blueprint (PDB: 3QHD) [1].

    Step-by-Step Methodology:

    • Crystallization: Grow apo BpIspF crystals using sitting-drop vapor diffusion. Mix 0.5 μL protein (20 mg/mL) with 0.5 μL reservoir solution (200 mM NaCl, 100 mM HEPES pH 7.5, 20% w/v PEG 4000, 5 mM ZnCl2​ ).

    • Ligand Soaking: Transfer robust crystals into a soaking drop containing the reservoir solution supplemented with 10 mM FOL795 (from a 100 mM DMSO stock). Soak for 2 to 4 hours. Self-Validation: Monitor crystals visually. If cracking occurs, reduce the DMSO concentration to <5% or reduce the soak time.

    • Cryoprotection & Freezing: Briefly sweep the crystal through a cryoprotectant solution (reservoir + 20% glycerol) and flash-freeze in liquid nitrogen.

    • Structure Solution: Collect diffraction data, phase via molecular replacement (using apo BpIspF, PDB: 3F0D), and inspect the Fo​−Fc​ difference electron density map at to unambiguously model FOL795 before final refinement.

    Protocol C: Hit Elaboration via Reductive Amination

    Causality: The carbaldehyde of FOL795 is perfectly primed for vectorial growth. By reacting it with a library of primary or secondary amines, the fragment can be extended into the adjacent cytidine-binding sub-pocket of IspF.

    Step-by-Step Methodology:

    • Imine Formation: In a microplate well, combine 10 mM FOL795 and 12 mM of a target amine in anhydrous methanol. Add a catalytic amount of acetic acid (0.1 eq) to promote imine formation. Stir at room temperature for 2 hours.

    • Reduction: Add 15 mM sodium triacetoxyborohydride ( NaBH(OAc)3​ ). Causality: This mild reducing agent selectively reduces the imine without reducing unreacted aldehyde, minimizing side products.

    • Quenching & Purification: Quench with saturated NaHCO3​ , extract with ethyl acetate, and purify the resulting secondary amine via preparative HPLC. The elaborated compound is now ready for secondary STD-NMR or enzymatic inhibition assays.

    Quantitative Data Summaries

    Table 1: Physicochemical Properties of FOL795

    PropertyValueFBDD Relevance
    Molecular Weight 190.22 g/mol Ideal for fragments (<300 Da), allowing room for elaboration.
    LogP (Calculated) 1.8Optimal lipophilicity for aqueous solubility in screening.
    H-Bond Donors 0Prevents non-specific aggregation.
    H-Bond Acceptors 3Provides specific interaction points with IspF active site residues.
    Reactive Handle Carbaldehyde (-CHO)Enables rapid library generation via reductive amination.

    Table 2: Crystallographic Parameters for BpIspF-FOL795 Complex (Ref: PDB 3QHD)

    ParameterValue
    PDB ID 3QHD [1]
    Resolution 1.70 Å
    Space Group P 21 21 2
    R-Value (Work / Free) 0.157 / 0.186
    Ligand Occupancy Modeled at 1.0 in the allosteric/active site interface.

    References

    • RCSB Protein Data Bank. "3QHD: Crystal structure of 2-C-METHYL-D-ERYTHRITOL 2,4-CYCLODIPHOSPHATE Synthase from BURKHOLDERIA PSEUDOMALLEI bound to CYTIDINE, FOL795 and FOL955." RCSB PDB, 2011. URL:[Link]

    • Baugh, L., et al. "Combining Functional and Structural Genomics to Sample the Essential Burkholderia Structome." PLOS ONE, vol. 8, no. 1, 2013, e53851. URL:[Link]

    • Begley, D. W., et al. "Leveraging structure determination with fragment screening for infectious disease drug targets: MECP synthase from Burkholderia pseudomallei." Acta Crystallographica Section F, 2013. URL:[Link]

    Technical Notes & Optimization

    Troubleshooting

    challenges in working with 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde

    Technical Support Center: Troubleshooting 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde Workflows Introduction Welcome to the Technical Support Center for working with 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde (CAS: 18...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Troubleshooting 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde Workflows

    Introduction Welcome to the Technical Support Center for working with 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde (CAS: 184679-13-8). As a Senior Application Scientist, I frequently see researchers struggle with this highly electrophilic, bi-heteroaromatic building block. While it is an invaluable intermediate for synthesizing peptidomimetics and kinase inhibitors, its unique electronic structure—featuring basic pyridine and thiazole nitrogens alongside a sulfur atom—presents specific challenges in stability, metal-catalyzed reactions, and purification. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your experimental success.

    Section 1: Physicochemical Profile & Experimental Implications

    Understanding the inherent properties of your substrate is the first step in troubleshooting.

    PropertyValue / CharacteristicExperimental Implication
    CAS Number 184679-13-8Unique identifier for procurement and safety tracking.
    Molecular Formula C9H6N2OSN/A
    Electrophilicity Extremely HighProne to rapid hydrate/hemiacetal formation in protic solvents.
    Metal Coordination Multidentate (N, N, S)High risk of transition-metal catalyst poisoning (Pd, Pt, Ni).
    Oxidation Potential HighSusceptible to auto-oxidation to the corresponding carboxylic acid.

    Section 2: Handling & Stability (FAQs)

    Q1: My 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde has degraded into a white/yellowish insoluble solid over time. What happened? A1: The compound has likely undergone auto-oxidation to 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid. Heteroaryl aldehydes are highly susceptible to oxidation when exposed to atmospheric oxygen and light, and are incompatible with strong oxidizing agents[1]. The electron-withdrawing nature of the pyridine and thiazole rings destabilizes the aldehyde C-H bond, making it highly vulnerable to radical oxidation pathways[2]. Self-Validating Fix: Take a 1H-NMR in DMSO-d6. If the characteristic aldehyde proton singlet (~9.8–10.0 ppm) is missing and a broad carboxylic acid OH peak appears (~12.5-13.0 ppm), oxidation has occurred. Always store this reagent at -20°C, sealed tightly under argon, and away from moisture and light[3].

    Q2: I am trying to run a nucleophilic addition, but the aldehyde seems unreactive in aqueous or alcoholic solvents. Why? A2: The electron-deficient bi-heteroaryl system makes the carbonyl carbon highly electrophilic. In the presence of water or alcohols, it rapidly forms a stable, unreactive hydrate (gem-diol) or hemiacetal. Solution: Strictly use anhydrous, aprotic solvents (e.g., dry THF, DCM, or DCE) and oven-dried glassware. If hydrate formation is suspected in your starting material, you can often reverse it by azeotropic distillation with toluene prior to starting the reaction.

    Section 3: Reaction Troubleshooting (Q&A)

    Q3: My reductive amination using Palladium on Carbon (Pd/C) and H2 gas completely failed. The starting material is unreacted. How do I fix this? A3: This is a classic case of catalyst poisoning. The basic lone pairs on the pyridine nitrogen, thiazole nitrogen, and the thiazole sulfur act as potent multidentate ligands. They irreversibly coordinate to the active surface sites of transition metals (Pd, Pt, Ni), completely deactivating the catalyst[4]. Solution: Abandon transition-metal-catalyzed hydrogenation for this substrate. Instead, utilize a hydride-based reducing agent such as Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) or Sodium Cyanoborohydride (NaBH3CN). These reagents are immune to metal coordination and are highly effective for heteroaryl aldehydes[4].

    Q4: I attempted a base-catalyzed condensation, but I am getting a complex mixture of an alcohol and a carboxylic acid. What is the mechanism behind this? A4: You are observing a Cannizzaro disproportionation reaction. Because 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde lacks alpha-protons (it is non-enolizable), exposure to strong nucleophilic bases (like NaOH or KOH) causes one molecule of the aldehyde to be oxidized to the carboxylic acid while another is reduced to the corresponding alcohol[4]. Solution: Switch to milder, non-nucleophilic bases such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[4]. If a stronger base is absolutely required for an enolate formation (e.g., in an Aldol condensation), pre-form the enolate with LDA at -78°C before slowly adding the aldehyde.

    Section 4: Validated Experimental Protocol

    Protocol: Metal-Free Reductive Amination of 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde Causality & Design: This protocol uses STAB to bypass the catalyst poisoning inherent to thiazole/pyridine rings[4]. A mild acid (acetic acid) is utilized to accelerate imine formation without over-protonating the basic nitrogens, which would cause the substrate to crash out of solution.

    Step-by-Step Methodology:

    • Imine Formation: In an oven-dried flask purged with Argon, dissolve 1.0 equivalent of 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde and 1.1 equivalents of the primary amine in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

    • Acid Catalysis: Add 1.2 equivalents of glacial Acetic Acid (AcOH). Causality: The acid activates the highly electrophilic carbonyl oxygen, facilitating nucleophilic attack by the amine while buffering the system[5].

    • Validation Check: Stir at room temperature for 2 hours. Self-Validating Step: Pull a 10 µL aliquot, dilute in CDCl3, and verify the disappearance of the aldehyde peak (~9.9 ppm) and the appearance of the imine proton via 1H-NMR. Do not proceed to reduction until imine formation is >95% complete.

    • Reduction: Cool the reaction mixture to 0°C. Add 1.5 equivalents of Sodium Triacetoxyborohydride (NaBH(OAc)3) in three equal portions over 15 minutes[4]. Causality: Portion-wise addition controls the exothermic hydride transfer and minimizes premature reduction of any trace unreacted aldehyde into an alcohol.

    • Completion & Quench: Allow the reaction to warm to room temperature and stir for 12-16 hours[5]. Quench slowly with saturated aqueous NaHCO3 until gas evolution ceases (pH ~8).

    • Isolation: Extract 3x with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purification (Critical Step): When purifying via silica gel chromatography, add 1-2% Triethylamine (TEA) to your mobile phase (e.g., EtOAc/Hexanes). Causality: The basic nitrogens in the product will streak heavily on untreated silica; TEA neutralizes the acidic silanol groups on the column, ensuring sharp, distinct compound bands.

    Section 5: Mechanistic Pathway Visualization

    G A 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde B Imine Intermediate A->B Primary Amine + Mild Acid (AcOH) D Catalyst Poisoning (Metal Coordination) A->D Transition Metals (Pd/C, Pt, Ni) E Cannizzaro Byproducts (Alcohol + Acid) A->E Strong Base (NaOH, KOH) F Unreactive Hydrate A->F H2O / Protic Solvents C Desired Secondary Amine B->C NaBH(OAc)3 (STAB)

    Reductive amination vs side reactions for 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde.

    References

    • Fisher Scientific. "SAFETY DATA SHEET: Thiazole-4-carboxaldehyde." Accessed March 20, 2026. 1

    • ChemScene. "Safety Data Sheet - Thiazole-4-carboxaldehyde." Accessed March 20, 2026. 3

    • BenchChem. "Improving the stability of '2-Methoxy-1,3-thiazole-4-carbaldehyde' during reactions." Accessed March 20, 2026. 4

    • National Institutes of Health (PMC). "Structure-based optimization of ML300 derived, non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 3CL protease (SARS-CoV-2 3CLpro)." Accessed March 20, 2026. 5

    • National Institutes of Health (PMC). "A reaction mode of carbene-catalysed aryl aldehyde activation and induced phenol OH functionalization." Accessed March 20, 2026. 2

    Sources

    Optimization

    2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde stability and storage conditions

    Welcome to the technical support resource for 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful ap...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support resource for 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties of the molecule and related structural analogs.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary factors that can cause the degradation of solid 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde?

    A1: The primary factors affecting the stability of solid 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde are exposure to air, light, and moisture. The aldehyde functional group is susceptible to oxidation, which can be accelerated by air and light, leading to the formation of the corresponding carboxylic acid (2-(pyridin-3-yl)thiazole-4-carboxylic acid) as a primary impurity. The pyridine and thiazole rings can also be sensitive to photodegradation under prolonged UV exposure.[1][2][3]

    Q2: I've noticed the color of my solid compound has changed from off-white/yellow to a darker shade. What could be the cause?

    A2: A color change in the solid compound often indicates degradation. This can be due to slow oxidation or polymerization of the aldehyde. It is crucial to minimize exposure to air and light during storage and handling to prevent this.[1] If you observe a significant color change, it is advisable to verify the purity of the compound before use, for instance, by checking its melting point or using analytical techniques like HPLC or NMR.

    Q3: What are the recommended storage conditions for long-term stability?

    A3: For long-term stability, 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at 2-8°C.[4][5] The container should be protected from light by using an amber vial or by storing it in a dark place.

    Q4: How should I handle the compound when weighing it for an experiment?

    A4: To maintain the integrity of the compound, it is recommended to handle it in a controlled environment, such as a glove box with an inert atmosphere. If a glove box is not available, minimize the time the container is open to the atmosphere. Allow the container to warm to room temperature before opening to prevent condensation of moisture from the air onto the cold solid.

    Q5: What is the most likely degradation product I might encounter, and how can I detect it?

    A5: The most common degradation product is the corresponding carboxylic acid, 2-(pyridin-3-yl)thiazole-4-carboxylic acid, formed by the oxidation of the aldehyde group. This can be detected by analytical methods such as:

    • Thin Layer Chromatography (TLC): The carboxylic acid will likely have a different retention factor (Rf) than the aldehyde.

    • High-Performance Liquid Chromatography (HPLC): A new peak corresponding to the more polar carboxylic acid will appear.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The aldehyde proton signal (around 9-10 ppm) will decrease, and a carboxylic acid proton signal (often a broad singlet above 10 ppm) may appear, although it can be difficult to observe.

    • Infrared (IR) Spectroscopy: The appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretch are indicative of the carboxylic acid.

    Q6: What solvents are recommended for dissolving 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde, and what is its solution stability?

    A6: Common solvents for similar heterocyclic compounds include dimethyl sulfoxide (DMSO) and ethanol.[6][7] It is crucial to use anhydrous (dry) solvents to prevent the formation of the aldehyde hydrate. Solutions should be prepared fresh for optimal results. If storage of a solution is necessary, it should be blanketed with an inert gas, sealed tightly, protected from light, and stored at low temperatures (e.g., -20°C). The stability of the compound in solution will depend on the solvent and storage conditions, and it is recommended to perform a preliminary stability study if the solution is to be stored for an extended period.

    Troubleshooting Guide

    Issue Potential Cause Recommended Action
    Inconsistent experimental results Degradation of the compound due to improper storage or handling.Verify the purity of the starting material using an appropriate analytical technique (e.g., HPLC, NMR). Ensure proper storage conditions (refrigerated, inert atmosphere, protection from light).
    Low reaction yield The compound may have degraded, leading to a lower concentration of the active aldehyde.Use a fresh batch of the compound or purify the existing stock. Ensure all solvents and reagents are anhydrous.
    Appearance of an unknown impurity in post-reaction analysis The impurity could be a degradation product of the starting material.Characterize the impurity. Compare its properties to the likely degradation product, 2-(pyridin-3-yl)thiazole-4-carboxylic acid.
    Solid compound is clumpy or sticky Absorption of moisture from the atmosphere.Dry the compound under vacuum. In the future, ensure the container is tightly sealed and allowed to reach room temperature before opening.

    Stability and Storage Summary

    Parameter Recommendation Rationale
    Temperature 2-8°CTo slow down potential degradation pathways.[4][5]
    Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the aldehyde group.[1]
    Light Protect from light (use amber vials or store in the dark)To prevent photodegradation.[1]
    Moisture Store in a tightly sealed container in a dry environmentTo prevent hydration of the aldehyde and potential hydrolysis.[1][4][8]
    Incompatible Materials Avoid strong oxidizing agents, strong acids, and strong basesTo prevent chemical reactions that would degrade the compound.[1]

    Experimental Workflow & Diagrams

    Logical Troubleshooting Flow for Stability Issues

    G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Purity Analysis cluster_3 Corrective Actions & Root Cause Analysis cluster_4 Resolution start Inconsistent Experimental Results / Low Yield check_purity Check Purity (TLC, HPLC, NMR) start->check_purity check_storage Review Storage Conditions start->check_storage purity_ok Purity is High check_purity->purity_ok purity_low Purity is Low / Degradation Observed check_purity->purity_low implement_storage Implement Strict Storage Protocol (Inert Gas, 2-8°C, Dark) check_storage->implement_storage Findings check_handling Review Handling Procedures (e.g., use of glovebox, anhydrous solvents) purity_ok->check_handling If purity is good, check handling purify Purify Compound or Use New Batch purity_low->purify Action proceed Proceed with Experiment purify->proceed implement_storage->proceed check_handling->proceed

    Caption: Troubleshooting workflow for stability-related experimental issues.

    Protocol: Preparation of a Stock Solution

    This protocol outlines the recommended steps for preparing a stock solution of 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde, minimizing the risk of degradation.

    • Acclimatize the Compound: Remove the sealed container of 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde from the refrigerator and allow it to sit at room temperature for at least 30 minutes. This prevents moisture from condensing on the cold solid when the container is opened.

    • Prepare the Solvent: Use a dry, sealed bottle of anhydrous solvent (e.g., DMSO or ethanol).

    • Weighing in an Inert Atmosphere: If available, perform the weighing inside a glove box under a nitrogen or argon atmosphere. If not, have all materials ready to minimize the time the container is open.

    • Dissolution: Add the desired amount of anhydrous solvent to the vessel containing the weighed compound.

    • Mixing: Gently swirl or sonicate the mixture until the solid is completely dissolved.

    • Storage of the Solution: If the solution is not for immediate use, flush the headspace of the vial with an inert gas, seal it tightly with a cap containing a chemically resistant septum, and wrap the vial in aluminum foil to protect it from light. Store the solution at -20°C.

    References

    • NextSDS. (n.d.). 2-(pyridin-2-yl)-1,3-thiazole-4-carbaldehyde. Retrieved from [Link]

    • bioRxiv. (2023). Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22. Retrieved from [Link]

    • PubChemLite. (n.d.). 2-(pyridin-3-yl)-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]

    • Semantic Scholar. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds. Retrieved from [Link]

    • ACS Publications. (2023). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Retrieved from [Link]

    • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

    • CABI Digital Library. (n.d.). Research progress of thiazole flavor compounds. Retrieved from [Link]

    • MDPI. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Retrieved from [Link]

    Sources

    Troubleshooting

    refinement of assays using 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers utilize highly reactive building blocks in biochemical assays.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers utilize highly reactive building blocks in biochemical assays. 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde (CAS 184679-13-8) is a privileged structural motif, often used as a precursor for kinase inhibitors and in fragment-based drug discovery (FBDD). However, its C4-carbaldehyde moiety is highly electrophilic.

    This reactivity is a double-edged sword: it enables targeted covalent screening but frequently causes pan-assay interference (PAINS) if assay conditions are not rigorously controlled. This guide provides field-proven, self-validating protocols to troubleshoot buffer incompatibilities, eliminate false positives, and harness this compound for robust assay development.

    Section 1: Buffer Compatibility & Signal Loss (FAQs)

    Q: Why am I seeing complete signal loss, compound precipitation, or irreproducible IC50 shifts when running my biochemical assay in Tris buffer? A: The root cause is the nucleophilic attack of the primary amine in the Tris buffer on the electrophilic C4-carbaldehyde of your compound, leading to the rapid formation of a Schiff base (imine)[1].

    • The Causality: Aldehydes are chemically incompatible with primary amine-containing buffers (e.g., Tris, Glycine, Ammonium). When incubated in Tris-HCl, the aldehyde forms adducts, which depletes the available free concentration of your compound and introduces a new chemical entity into your assay that may precipitate or non-specifically bind to your target[1].

    • The Solution: You must establish a self-validating buffer system. Switch your assay buffer to an amine-free alternative such as HEPES, MOPS, or Potassium Phosphate (pH 7.4 - 8.0)[1]. Always run a "compound-only" LC-MS control in your chosen buffer for 2 hours to validate that the parent mass of 190.22 Da (C9H6N2OS) remains stable.

    Section 2: Managing False Positives & PAINS Behavior

    Q: My target shows high inhibition, but I suspect 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde is acting as a reactive false positive. How do I definitively validate target engagement? A: Because aldehydes can act as non-specific electrophiles, they frequently modify surface-exposed lysine or cysteine residues on either your target protein or the coupling enzymes used in your assay readout. To establish trustworthiness, you must run an orthogonal counter-screen.

    • The Causality: In silico filtering tools often fail to predict the context-dependent reactivity of aldehydes. The compound may be cross-linking proteins or acting as a redox cycler[2].

    • The Protocol (ALARM NMR): We strongly recommend the ALARM NMR (a La assay to detect reactive molecules by nuclear magnetic resonance) protocol[2]. This is an industry-standard, protein-based 2D NMR experiment designed to identify reactive false positives[3].

      • Preparation: Incubate the test compound with 13C-labeled human La antigen reporter protein in a physiological buffer[3].

      • Data Acquisition: Monitor the [1H-13C]-heteronuclear multiple quantum coherence (HMQC) NMR spectra[3].

      • Counter-Screen: Compare the chemical shift changes in the absence and presence of Dithiothreitol (DTT)[2].

      • Interpretation: If the compound causes DTT-dependent perturbations in the La antigen conformation, it is a non-specific reactive electrophile (PAINS) and should be triaged out of your specific non-covalent screening pipeline[2][3].

    Section 3: Intentional Covalent Fragment Screening

    Q: I want to use the aldehyde moiety intentionally to discover molecular glues or covalent inhibitors. How do I optimize the assay for reversible imine tethering? A: Aldehyde fragment libraries are exceptionally powerful for site-directed fragment identification via reversible imine bond formation with lysine residues (e.g., Lys122 in 14-3-3 protein complexes)[4].

    • The Causality: Imine formation is a dynamic equilibrium. To capture the transient covalent tether, you must stabilize the complex cooperatively or trap it chemically[4].

    • Step-by-Step Methodology for Covalent Tethering:

      • Protein Preparation: Dialyze your target protein into a strict amine-free buffer (e.g., 50 mM HEPES, pH 7.2) to prevent buffer-compound adducts[1].

      • Fragment Incubation: Add 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde (1-5 mM final concentration, keeping DMSO <5%) to the protein solution. Incubate at 4°C for 1-2 hours to allow the dynamic imine equilibrium to establish[4].

      • Chemical Trapping (Optional for MS): If analyzing by intact mass spectrometry, add a mild reducing agent like Sodium Cyanoborohydride (NaCNBH3) to irreversibly reduce the transient imine to a stable secondary amine. (Note: Do not use NaBH4, as it will reduce the unbound aldehyde and cause excessive background).

      • Orthogonal Validation: Confirm the binding site using X-ray crystallography soaking experiments to visualize the electron density of the thiazole-pyridine scaffold anchored to the active-site lysine[5].

    Section 4: Quantitative Data & Benchmarks

    To ensure reproducibility, adhere to the following physicochemical boundaries when designing assays for this compound:

    Assay ParameterRecommended ConditionIncompatible ConditionCausality / Consequence
    Primary Buffer HEPES, MOPS, PhosphateTris, Glycine, AmmoniumPrimary amines form Schiff bases, depleting the compound[1].
    Reducing Agents TCEP (1-2 mM)DTT, β-mercaptoethanolStrong thiols can form hemithioacetals with the aldehyde.
    pH Range 7.0 - 8.0< 6.0 or > 8.5Extreme pH accelerates hydration or non-specific degradation.
    Validation Assay ALARM NMRStandard FluorescenceFluorescence assays are prone to quenching/autofluorescence by the pyridine-thiazole system. ALARM NMR definitively identifies reactive false positives[2][6].

    Section 5: Assay Triage Workflow

    Below is the logical workflow for triaging 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde to ensure scientific integrity and prevent the pursuit of false positives.

    G A Initial Hit: 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde B Buffer Check: Is Tris or Amine present? A->B C Switch to HEPES/PBS (Prevent Schiff Base) B->C Yes D ALARM NMR Assay (Check Reactivity) B->D No C->D E DTT-Dependent Shift? (Thiol/Amine Reactive) D->E F False Positive (Triage as PAINS) E->F Yes G Valid Target Engagement (Proceed to X-Ray/MS) E->G No

    Workflow for triaging aldehyde-containing fragments to rule out assay interference.

    References

    • Huth, J. R., et al. "ALARM NMR: a rapid and robust experimental method to detect reactive false positives in biochemical screens." PubMed (nih.gov). 2

    • Dahlin, J. L., et al. "ALARM NMR for HTS triage and chemical probe validation." PMC (nih.gov). 3

    • Huth, J. R., et al. "ALARM NMR: A Rapid and Robust Experimental Method To Detect Reactive False Positives in Biochemical Screens." ResearchGate. 6

    • "An Exploration of Chemical Properties Required for Cooperative Stabilization of the 14-3-3 Interaction with NF-κB—Utilizing a Reversible Covalent Tethering Approach." PMC (nih.gov). 4

    • "An Exploration of Chemical Properties Required for Cooperative Stabilization of the 14-3-3 Interaction with NF-κB—Utilizing a Reversible Covalent Tethering Approach." Journal of Medicinal Chemistry (acs.org). 5

    • "Monitoring of fatty aldehyde dehydrogenase by formation of pyrenedecanoic acid from pyrenedecanal." PMC (nih.gov). 1

    Sources

    Optimization

    Technical Support Center: Purification &amp; Troubleshooting for 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde

    Welcome to the Technical Support Center. 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde (CAS: 184679-13-8) is a highly valuable heterocyclic building block in drug discovery.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde (CAS: 184679-13-8) is a highly valuable heterocyclic building block in drug discovery. However, its structural features—a basic pyridine nitrogen, a coordinating thiazole ring, and a highly reactive electrophilic formyl group—present unique purification challenges. This guide provides field-proven troubleshooting strategies and self-validating protocols to maximize the purity and yield of this critical intermediate.

    Section 1: Diagnostic FAQs (Troubleshooting)

    Q1: My product streaks heavily on silica gel, and my isolated yield is poor. What is happening? A1: The basic pyridine and thiazole rings in your molecule are interacting strongly with the acidic silanol (Si-OH) groups on standard silica gel[1]. This secondary ion-exchange interaction causes severe peak tailing and irreversible adsorption[2]. Causality & Solution: To resolve this, add 1-2% Triethylamine (TEA) to your mobile phase. Because TEA has a lower pKb (stronger basicity) than pyridine, it competitively binds to and masks the acidic Si-OH sites[3]. This "silanol suppression" prevents your target molecule from binding, allowing it to elute as a tight, high-purity band[2].

    Q2: NMR shows a significant impurity with a peak around 10-11 ppm, and the aldehyde peak (~9.8-10 ppm) is diminished. How do I remove it? A2: Your aldehyde has undergone autoxidation to form 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid. Aldehydes are highly prone to oxidation upon exposure to air or light. Causality & Solution: Standard chromatography struggles to separate this highly polar impurity efficiently without streaking. Instead, utilize a chemoselective [4]. The bisulfite ion specifically attacks the unhindered formyl group to create a water-soluble adduct, leaving the carboxylic acid and other neutral/basic organic impurities in the organic phase[4].

    Q3: I tried an acid-base extraction to purify the pyridine derivative, but my aldehyde degraded. Why? A3: While acid-base extraction effectively exploits the basicity of the pyridine ring, the aldehyde moiety is highly sensitive to extremes of pH. Prolonged exposure to strong aqueous bases (like NaOH) during the neutralization step can trigger Cannizzaro-type disproportionation or aldol condensations. Causality & Solution: If an acid-base workup is mandatory, keep the system cold (0-5 °C), use a mild base like saturated aqueous NaHCO 3​ , and extract the free base into an organic solvent immediately to minimize its residence time in the aqueous phase.

    Section 2: Core Purification Workflows

    Workflow A: Chemoselective Bisulfite Adduct Purification

    Purpose: Complete removal of unreacted starting materials and over-oxidized carboxylic acid impurities. Self-Validation: The aqueous phase should test positive for the aldehyde (e.g., via 2,4-DNP stain on a TLC plate spotted directly from the aqueous layer) before regeneration to confirm successful adduct formation.

    • Adduct Formation: Dissolve the crude 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde in ethyl acetate (EtOAc). Add an equal volume of saturated aqueous sodium bisulfite (NaHSO 3​ ). Vigorously stir the biphasic mixture for 2-4 hours at room temperature[4].

    • Phase Separation: Transfer to a separatory funnel. The target molecule is now a charged, water-soluble bisulfite adduct in the aqueous layer[4]. Separate the phases.

    • Organic Wash: Wash the aqueous layer twice with fresh EtOAc. Crucial Step: This removes the lipophilic impurities and the carboxylic acid by-product. Discard the organic washes.

    • Regeneration: Cool the aqueous layer to 0 °C. Carefully add saturated aqueous Na 2​ CO 3​ dropwise until the pH reaches 8-9. For water-sensitive downstream applications, consider a using TMS-Cl in acetonitrile, which provides quantitative yields without extreme pH shifts[5].

    • Isolation: Extract the regenerated free aldehyde immediately into dichloromethane (DCM). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

    BisulfitePathway Crude Crude Aldehyde Mixture (Contains Oxidation Impurities) Bisulfite Add Sat. Aq. NaHSO3 (Chemoselective Reaction) Crude->Bisulfite Adduct Water-Soluble Bisulfite Adduct (Aqueous Phase) Bisulfite->Adduct Wash Organic Wash (EtOAc) (Removes Carboxylic Acid) Adduct->Wash Regen Regeneration (Mild Base or TMS-Cl) Wash->Regen Pure Pure 2-(pyridin-3-yl)- 1,3-thiazole-4-carbaldehyde Regen->Pure

    Figure 1: Chemoselective bisulfite adduct formation and regeneration pathway for aldehyde purification.

    Workflow B: Triethylamine-Modified Silica Gel Chromatography

    Purpose: Separation of closely related structural isomers or non-polar impurities. Self-Validation: TLC plates run in the TEA-modified solvent should show tight, circular spots for the aldehyde, confirming successful silanol masking.

    • Solvent Preparation: Prepare a mobile phase of Hexanes/EtOAc (or DCM/MeOH depending on TLC optimization) and add 1% v/v Triethylamine (TEA)[3].

    • Column Equilibration: Slurry pack the silica gel using the TEA-doped mobile phase. Flush the column with at least 2 column volumes (CV) of the solvent to ensure all acidic silanol groups are fully masked by the TEA[2].

    • Loading: Dissolve the crude mixture in a minimum amount of the eluent and load it onto the column.

    • Elution: Run the column. The target basic heterocycle will elute significantly faster and with a sharper peak shape compared to a non-modified system[2].

    • Post-Processing: Pool the fractions containing the pure product. To remove residual TEA (boiling point 89 °C), concentrate the fractions and subject the resulting solid to high vacuum (e.g., lyophilizer or Schlenk line) for 12-24 hours.

    TEASilanol Silica Standard Silica Gel (Acidic Si-OH Groups) TEA Mobile Phase + 1% TEA (Triethylamine) Silica->TEA Masked Masked Stationary Phase (TEA blocks Si-OH) TEA->Masked Load Load Crude Heterocycle (Pyridine-Thiazole) Masked->Load Elute High-Resolution Elution (No Tailing/Streaking) Load->Elute

    Figure 2: Mechanism of silanol masking by triethylamine (TEA) during silica gel chromatography.

    Section 3: Quantitative Data & Method Comparison

    To assist in selecting the most appropriate purification strategy for your specific batch size and impurity profile, consult the comparative data below:

    Purification MethodTarget Impurity RemovedExpected RecoveryScalabilityProcessing TimeKey Advantage
    Bisulfite Adduct Extraction Carboxylic acids, non-aldehydes85 - 95%Excellent (>100g)4 - 6 hoursHighly chemoselective; avoids silica gel entirely.
    TEA-Modified Chromatography Structural isomers, closely eluting spots70 - 85%Moderate (<10g)2 - 4 hoursHigh resolution for complex, multi-component mixtures.
    Standard Acid-Base Extraction Neutral organic impurities50 - 70%Good (10-50g)1 - 2 hoursFast, but risks aldehyde degradation at high pH.
    Recrystallization (Hexanes/EtOAc) Trace impurities60 - 80%Excellent (>100g)12 - 24 hoursBest for final polishing of >90% pure material.

    References

    • A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts Source: The Journal of Organic Chemistry (1999) URL:[Link]

    • Triethylamine as a Mobile Phase Additive: What Does It Do? Source: Welch Materials URL:[Link]

    • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid Source: PubMed / NIH URL:[Link]

    • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures Source: ResearchGate URL:[Link]

    • Effect of Triethylamine (TEA) on the Retention in RPLC Source: Pharma Growth Hub URL:[Link]

    Sources

    Reference Data & Comparative Studies

    Comparative

    Comparative Guide: 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde vs. Structural Analogues in Drug Discovery

    Executive Summary In modern medicinal chemistry, 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde (PDB Ligand 795) serves as a highly versatile electrophilic building block. Its unique architecture—a thiazole core flanked by...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern medicinal chemistry, 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde (PDB Ligand 795) serves as a highly versatile electrophilic building block. Its unique architecture—a thiazole core flanked by a hydrogen-bonding pyridine ring and a reactive aldehyde—makes it a privileged scaffold for synthesizing ATP-competitive kinase inhibitors and quorum-sensing (QS) modulators.

    This guide objectively compares the chemical performance, mechanistic applications, and synthetic workflows of this compound against its structural analogues, including the endogenous bacterial autoinducer IQS (2-(2-hydroxyphenyl)-thiazole-4-carbaldehyde) and the isomeric 2-(pyridin-2-yl)-1,3-thiazole-4-carbaldehyde .

    Chemical and Structural Profiling

    To understand the utility of the pyridin-3-yl scaffold, we must benchmark it against its closest structural relatives. The substitution pattern on the aromatic ring directly dictates the compound's hydrogen-bonding geometry, lipophilicity, and biological target affinity.

    Table 1: Physicochemical Comparison of Thiazole-4-Carbaldehyde Analogues
    Compound / ScaffoldR-Group SubstitutionMW ( g/mol )H-Bond DonorsH-Bond AcceptorsPrimary Biological Application
    Compound A (Focus) Pyridin-3-yl190.2203Kinase inhibitor precursor (e.g., BX-795)[1][2]
    Compound B (IQS) 2-Hydroxyphenyl205.2313Endogenous P. aeruginosa QS Autoinducer[3][4]
    Compound C Pyridin-2-yl190.2203SAR Control (Altered steric/H-bond profile)

    Expert Insight: The shift from a 2-hydroxyphenyl group (Compound B) to a pyridin-3-yl group (Compound A) eliminates a hydrogen-bond donor while altering the electronic distribution of the thiazole core. This modification transforms the molecule from a bacterial receptor agonist into a potent precursor for competitive inhibitors.

    Mechanistic Pathways & Target Applications

    A. Kinase Inhibition (TBK1 / PDK1 Pathways)

    The pyridin-3-yl-thiazole scaffold is a cornerstone in the development of oncology and immunology therapeutics. It forms the core of BX-795 , a potent inhibitor of 3-phosphoinositide-dependent kinase 1 (PDK1) and TANK-binding kinase 1 (TBK1) ([5]).

    Causality in Design: The nitrogen atom at the 3-position of the pyridine ring is optimally angled to act as a critical hydrogen bond acceptor with the backbone amides in the hinge region of the kinase ATP-binding pocket. In contrast, the pyridin-2-yl analogue (Compound C) suffers from steric clashes and suboptimal bond angles, drastically reducing kinase affinity.

    B. Quorum Sensing Modulation (LasR / IQS Pathway)

    In Pseudomonas aeruginosa, the IQS autoinducer integrates the las and rhl quorum-sensing networks, driving the production of virulence factors like pyocyanin and elastase[4][6]. By utilizing 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde to synthesize Schiff bases, researchers can create competitive inhibitors (QSIs) that bind to the LasR receptor without triggering gene transcription ([7]).

    G A Las System (3-oxo-C12-HSL) B IQS Synthesis (AmbBCDE) A->B Activates C IQS Autoinducer (2-(2-hydroxyphenyl)-...) B->C Produces D Rhl System (C4-HSL) C->D Activates E Virulence Factors (Pyocyanin, Elastase) D->E Upregulates F Pyridin-3-yl Analogue (Competitive Inhibitor) F->D Blocks Activation

    Diagram 1: IQS Quorum Sensing Network and competitive inhibition by pyridin-3-yl analogues.

    Experimental Methodologies

    To ensure scientific integrity, the following protocols are designed as self-validating systems , ensuring that researchers can verify success at critical junctures.

    Protocol 1: Synthesis of Schiff Base Derivatives (Self-Validating Workflow)

    Objective: Condense 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde with a primary amine to form a bioactive QSI or kinase inhibitor precursor.

    • Preparation: Dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol.

      • Causality: Ethanol provides a polar protic environment that stabilizes the transition state without aggressively competing for the nucleophilic attack.

    • Catalysis: Add 2-3 drops of glacial acetic acid.

      • Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbon, which is mandatory for the initial nucleophilic attack by the amine.

    • Reaction: Add 1.1 mmol of the primary amine. Reflux the mixture at 80°C for 4-6 hours.

    • Self-Validation (TLC): Monitor the reaction using TLC (Eluent: Hexane/Ethyl Acetate 7:3).

      • Trustworthiness Check: The reaction is complete only when the distinct UV-active spot of the starting aldehyde completely disappears. If the aldehyde persists, add 0.1 eq of amine and reflux for another hour.

    • Isolation: Cool the mixture to room temperature. Filter the resulting precipitate and wash with ice-cold ethanol.

    • Self-Validation (NMR): Confirm product formation via 1H-NMR.

      • Trustworthiness Check: Verify the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the characteristic azomethine (-CH=N-) proton singlet at ~8.2–8.5 ppm.

    G N1 Aldehyde Precursor (2-(pyridin-3-yl)-...) N3 Condensation Reaction (EtOH, AcOH cat., 80°C) N1->N3 N2 Amine / Hydrazine Reactant N2->N3 N4 TLC Monitoring (Self-Validation Step) N3->N4 Check completion N4->N3 If incomplete N5 Product Isolation (Filtration & Wash) N4->N5 If complete N6 NMR/MS Characterization (Confirm -CH=N- bond) N5->N6

    Diagram 2: Self-validating synthetic workflow for thiazole-4-carbaldehyde condensation.
    Protocol 2: High-Throughput Screening (HTS) for LasR Inhibition

    Objective: Evaluate the quorum-sensing inhibitory activity of the synthesized derivatives.

    • Strain Preparation: Culture P. aeruginosa PAO1 carrying a lasB-lacZ reporter plasmid overnight in LB broth[4].

    • Compound Incubation: Seed 96-well plates with the reporter strain (OD600 = 0.1). Add the thiazole derivative at varying concentrations (1 µM to 100 µM).

      • Causality: Testing a broad concentration gradient allows for the calculation of a precise IC50 value rather than a binary active/inactive readout.

    • Control Validation: Include a positive control (known QSI) and a negative vehicle control (DMSO).

      • Trustworthiness Check: The assay is only valid if the DMSO control shows maximum beta-galactosidase activity and the positive control shows baseline activity.

    • Readout: After 4 hours of incubation at 37°C, lyse the cells and add ONPG. Measure absorbance at 420 nm.

      • Causality: Beta-galactosidase cleaves ONPG to yield o-nitrophenol (yellow), directly correlating color intensity with LasR-mediated gene expression.

    Comparative Performance Data

    When synthesized into final drug candidates, the choice of the initial aldehyde building block drastically impacts both the synthetic yield and the final biological efficacy.

    Table 2: Comparative Performance & Reactivity Data
    Scaffold / Derivative BaseTarget ApplicationSynthetic Yield (Condensation)Biological Activity (IC50)Stability (Aqueous, pH 7.4)
    2-(pyridin-3-yl)-... TBK1/PDK1 Kinases75 - 85%~6 nM (as BX-795)High (>95% after 48h)
    2-(2-hydroxyphenyl)-... LasR / QS Network60 - 70%Autoinducer (Agonist)Moderate (Phenolic oxidation)
    2-(pyridin-2-yl)-... SAR Control80 - 90%>1000 nM (Kinase)High (>95% after 48h)

    Data synthesized from established structure-activity relationship (SAR) studies on thiazole-based kinase and LasR inhibitors.

    References

    • 795 Ligand Summary Page (2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde) - RCSB Protein Data Bank. Available at: [Link]

    • Structure of BX-795 Complexed with Unphosphorylated Human TBK1 Kinase-ULD Domain (PDB ID: 4EUT) - RCSB Protein Data Bank. Available at:[Link]

    • Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa - Bhardwaj S, et al. (2025). PLoS ONE 20(4): e0320841. Available at:[Link]

    • Molecular study of quorum sensing and biofilm formation genes in pseudomonas aeruginosa isolated from UTIs patients - Al-Azawi IH, Al-Shabbani HA. (2022). International Journal of Health Sciences. Available at:[Link]

    Sources

    Validation

    cross-validation of experimental results for 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde

    Title: Comparative Guide: Cross-Validation of 2-(Pyridin-3-yl)-1,3-thiazole-4-carbaldehyde in Drug Discovery Workflows Introduction In modern rational drug design, the selection of privileged scaffolds dictates the succe...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Comparative Guide: Cross-Validation of 2-(Pyridin-3-yl)-1,3-thiazole-4-carbaldehyde in Drug Discovery Workflows

    Introduction

    In modern rational drug design, the selection of privileged scaffolds dictates the success of downstream high-throughput screening (HTS) and hit-to-lead optimization. The building block 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde (CAS 184679-13-8) has emerged as a highly versatile electrophile for synthesizing targeted libraries, particularly for kinase inhibitors and GPCR modulators[1]. However, to ensure robust structure-activity relationship (SAR) models, researchers must perform rigorous cross-validation of experimental results—correlating chemical reactivity, metabolic stability, and orthogonal biological readouts.

    This guide provides an objective comparison between 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde (Py-Thz-CHO) and its common structural alternatives. By detailing self-validating experimental protocols and mechanistic causality, we empower drug development professionals to make data-driven scaffold selections.

    Scaffold Comparison & Mechanistic Causality

    When designing a focused library, Py-Thz-CHO is frequently evaluated against two primary alternative building blocks:

    • 2-(Pyridin-3-yl)oxazole-4-carbaldehyde (Py-Ox-CHO): Swaps the thiazole sulfur for oxygen.

    • 2-Phenyl-1,3-thiazole-4-carbaldehyde (Ph-Thz-CHO): Swaps the pyridine ring for a lipophilic phenyl ring.

    Why choose the Pyridine-Thiazole motif? (Causality & Experience)

    • Thiazole vs. Oxazole (Metabolic Stability): The oxazole ring is highly susceptible to ring-opening via cytochrome P450-mediated oxidation. The thiazole ring in Py-Thz-CHO exhibits greater aromaticity and resistance to oxidative metabolism. This causality directly explains why thiazole derivatives demonstrate a significantly extended half-life in human liver microsomes (HLM) compared to oxazole analogs.

    • Pyridine vs. Phenyl (Solubility & Target Engagement): The inclusion of the basic pyridine nitrogen serves a dual purpose. First, it lowers the LogP of the resulting molecules, enhancing aqueous solubility (LogS). Second, the pyridine nitrogen frequently acts as a critical hydrogen-bond acceptor in the hinge region of kinases (e.g., TBK1), an essential target engagement interaction absent in the lipophilic phenyl analog[2].

    Table 1: Quantitative Cross-Validation of Aldehyde Scaffolds in Library Synthesis

    ScaffoldElectrophilicity Index (ω)Aqueous Solubility (LogS)HLM Half-life (t½)Mean Kinase IC₅₀ (TBK1)
    Py-Thz-CHO 1.85 eV-2.445 min45 nM
    Py-Ox-CHO 2.10 eV-2.115 min120 nM
    Ph-Thz-CHO 1.75 eV-4.250 min350 nM
    Data represents the average performance of a 50-compound library synthesized via reductive amination.

    Experimental Protocols for Cross-Validation

    To establish trustworthiness in your SAR data, experimental results must be cross-validated using orthogonal assay systems. A self-validating protocol ensures that a "hit" is a true target modulator, not an assay artifact.

    Protocol A: High-Throughput Synthesis & Purity Cross-Validation Objective: Validate the reactivity of Py-Thz-CHO and ensure library purity before biological testing.

    • Reaction Setup: Dispense 0.1 M Py-Thz-CHO in anhydrous dichloroethane (DCE) into a 96-well plate.

    • Amine Addition: Add 1.2 equivalents of diverse primary/secondary amines to generate structural diversity.

    • Reductive Amination: Introduce 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) and 1% acetic acid. Incubate at 25°C for 16 hours.

    • Cross-Validation (LC-MS & NMR): Quench with saturated NaHCO₃. Extract the organic layer and analyze via UPLC-MS.

      • Self-Validation Step: Select 5 random wells for ¹H-NMR (DMSO-d₆) to confirm the disappearance of the characteristic aldehyde proton peak (~9.8 ppm) and the formation of the new methylene bridge (~3.8 ppm). Relying solely on LC-MS can yield false positives due to isobaric intermediates; NMR provides the definitive structural cross-validation.

    Protocol B: Orthogonal Biological Cross-Validation (Biochemical vs. Cellular) Objective: Confirm that the in vitro binding affinity of Py-Thz-CHO derivatives translates to cellular target engagement.

    • Biochemical Assay (TR-FRET): Incubate recombinant kinase (e.g., TBK1) with a fluorescently labeled tracer and the synthesized inhibitor for 30 minutes. Measure the displacement of the tracer via Time-Resolved Fluorescence Energy Transfer (TR-FRET). Calculate the biochemical IC₅₀.

    • Cellular Assay (NanoBRET): Transfect HEK293 cells with a Kinase-NanoLuc fusion plasmid. Treat cells with the inhibitor, followed by a cell-permeable fluorescent tracer. Calculate the cellular IC₅₀.

    • Data Correlation: Plot the TR-FRET pIC₅₀ against the NanoBRET pIC₅₀.

      • Self-Validation Step: A linear correlation (R² > 0.85) cross-validates the experimental results, confirming that the thiazole-pyridine scaffold successfully permeates the cell membrane and engages the target in a physiological environment without off-target cytotoxicity.

    Visualizing the Workflows and Mechanisms

    Workflow A Scaffold Selection Py-Thz-CHO B Library Synthesis (Reductive Amination) A->B C Biochemical Assay (TR-FRET) B->C D Cellular Assay (NanoBRET) C->D E Cross-Validation & Hit Selection C->E Correlation D->E D->E

    Fig 1. Orthogonal cross-validation workflow for Py-Thz-CHO derived libraries.

    Pathway Stimulus Viral RNA / LPS Receptor TLR3 / RIG-I Stimulus->Receptor TBK1 TBK1 Kinase Receptor->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN IFN-β Production IRF3->IFN Inhibitor Py-Thz-CHO Derived Inhibitor Inhibitor->TBK1 Target Engagement

    Fig 2. Cellular signaling pathway targeted by Py-Thz-CHO derived kinase inhibitors.

    Conclusion

    The demonstrates its superiority over oxazole and phenyl alternatives. By utilizing orthogonal self-validating protocols—pairing LC-MS with NMR for synthesis, and TR-FRET with NanoBRET for biology—researchers can confidently leverage this scaffold to develop highly potent, metabolically stable therapeutics.

    References

    • 795 Ligand Summary Page - RCSB PDB - rcsb.org -[Link][2]

    Sources

    Comparative

    comparative analysis of pyridinyl-thiazole synthesis methods

    Comparative Analysis of Pyridinyl-Thiazole Synthesis Methods: A Technical Guide for Drug Development As a Senior Application Scientist, I frequently encounter bottlenecks in the late-stage functionalization of heterocycl...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Analysis of Pyridinyl-Thiazole Synthesis Methods: A Technical Guide for Drug Development

    As a Senior Application Scientist, I frequently encounter bottlenecks in the late-stage functionalization of heterocyclic scaffolds. The pyridinyl-thiazole axis is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including thiopeptide antibiotics, anticancer agents, and potent antioxidants. However, the strategic fusion of a π -electron-deficient pyridine ring with a π -electron-rich thiazole ring presents distinct synthetic challenges.

    This guide provides an objective, data-driven comparative analysis of the three primary synthetic methodologies used to construct this scaffold: the classical Hantzsch synthesis, Palladium-catalyzed direct C-H arylation, and Green Multi-Component Reactions (MCRs).

    Mechanistic Rationale & Methodological Overview

    The Classical Hantzsch Thiazole Synthesis

    Dating back to the late 1800s, the Hantzsch synthesis remains the workhorse for thiazole construction. The reaction condenses an α -haloketone (electrophile) with a thioamide or thiourea (nucleophile) 1. The causality behind its reliability lies in the thermodynamics of the pathway: the initial S -alkylation forms a highly polar intermediate that rapidly undergoes intramolecular cyclization and dehydration. As aromatization occurs, the resulting hydrophobic thiazole drops out of the polar solvent, driving the equilibrium forward.

    Hantzsch A Alpha-Haloketone (Electrophile) C S-Alkylation Intermediate A->C SN2 Attack B Thiourea Derivative (Nucleophile) B->C D Cyclization (Intramolecular) C->D Nucleophilic Addition E Dehydration (-H2O) D->E Proton Transfer F Pyridinyl-Thiazole E->F Aromatization

    Figure 1: Mechanistic pathway of the classical Hantzsch thiazole synthesis.

    Palladium-Catalyzed Direct C-H Arylation

    Historically, connecting a pre-formed thiazole to a pyridine core relied on Negishi or Stille cross-coupling. However, 2-pyridyl organometallics (boronic acids, stannanes) are notoriously unstable and prone to rapid protode-metalation 2. Direct C-H arylation circumvents this by activating the unfunctionalized C-H bond of the thiazole (typically at C-2 or C-5) to couple directly with a pyridinyl halide 3. This eliminates the need for toxic organotin intermediates and adheres strictly to atom economy principles.

    PdCycle Pd0 Pd(0) L_n Catalyst OA Oxidative Addition (Pyridinyl Halide) Pd0->OA CH C-H Activation (Thiazole) OA->CH Base-assisted (CMD) RE Reductive Elimination CH->RE RE->Pd0 Catalyst Regeneration Prod Pyridinyl-Thiazole RE->Prod

    Figure 2: Catalytic cycle for Pd-catalyzed direct C-H arylation of thiazoles.

    Ultrasound-Assisted Green Multi-Component Reactions (MCRs)

    To address the ecocompatibility and lachrymatory hazards of traditional syntheses, modern MCRs utilize one-pot procedures under ultrasonic irradiation. By employing reusable heterogeneous catalysts like silica-supported tungstosilicic acid ( SiW/SiO2​ ), these methods force the in situ generation of reactive intermediates, drastically reducing reaction times and solvent waste 4.

    GreenMCR Sub Substrates (Ketone+Thiourea+Aldehyde) Rxn Ultrasonic Cavitation (Hotspots) Sub->Rxn Cat Heterogeneous Catalyst (SiW/SiO2) Cat->Rxn Iso Simple Filtration (Phase Separation) Rxn->Iso High Conversion Iso->Cat Catalyst Recycle Prod Pyridinyl-Thiazole Iso->Prod

    Figure 3: Workflow of the ultrasound-assisted green multi-component synthesis.

    Quantitative Data & Performance Comparison

    To objectively evaluate these methods, we must look at their operational parameters and experimental yields across standard substrates.

    Table 1: Comparison of Core Synthesis Parameters

    ParameterClassical HantzschPd-Catalyzed Direct ArylationGreen MCR (Ultrasound)
    Average Yield 85 – 95%60 – 80%79 – 90%
    Reaction Time 2 – 4 hours12 – 24 hours30 – 60 minutes
    Temperature 80°C (Reflux)110°C – 130°CRoom Temp to 60°C
    Atom Economy Moderate (Loss of HX, H2​O )High (Loss of HX only)High (Multicomponent)
    Primary Limitation Requires lachrymatory α -haloketonesHigh catalyst cost, regioselectivityLimited substrate scope

    Table 2: Experimental Yields for Specific Pyridinyl-Thiazole Derivatives

    Substrate ASubstrate BSynthesis MethodCatalyst / Key ConditionsIsolated Yield
    2-Bromoacetophenone1-(Pyridin-2-yl)thioureaHantzschMethanol, 100°C, 30 min92%
    tert-Butyl 4-thiazolecarboxylate2-BromopyridineDirect Arylation Pd(OAc)2​ , JohnPhos, Cs2​CO3​ , 110°C73%
    Pyridine N-oxide2-BromothiazoleDirect Arylation Pd(OAc)2​ , P(t−Bu)3​ , K2​CO3​ , 110°C81%
    3-(Bromoacetyl)coumarinThiourea + Pyridine-CHOGreen MCR SiW/SiO2​ , Ultrasound, 45 min88%

    In-Depth Methodology & Self-Validating Protocols

    To ensure reproducibility, the following protocols are designed as self-validating systems, where physical changes in the reaction mixture confirm mechanistic milestones.

    Protocol A: Modified Hantzsch Synthesis

    Target: 2-(Pyridin-2-ylamino)-4-phenylthiazole

    • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and 1-(pyridin-2-yl)thiourea (7.5 mmol). Add 5 mL of methanol.

    • Causality of Solvent: Methanol is chosen because the starting materials are highly soluble, but the final aromatic product is not.

    • Execution: Heat the mixture with stirring at 100°C for 30 minutes. The reaction is self-validating; as the polar intermediates dehydrate, the hydrophobic product spontaneously precipitates, providing a visual indicator of completion.

    • Workup & Isolation: Pour the cooled contents into 20 mL of 5% Na2​CO3​ . Why Na2​CO3​ ? The reaction generates HBr, which protonates the pyridine nitrogen, keeping the product water-soluble. Neutralizing the salt forces the free-base pyridinyl-thiazole to crash out completely. Isolate via Buchner filtration.

    Protocol B: Pd-Catalyzed Direct C-2 Arylation

    Target: 2-(Pyridin-2-yl)-4-thiazolecarboxylate

    • Reaction Setup: In an oven-dried Schlenk tube under argon, add tert-butyl 4-thiazolecarboxylate (1.0 mmol), 2-bromopyridine (1.5 mmol), Pd(OAc)2​ (5 mol%), JohnPhos (10 mol%), and Cs2​CO3​ (2.0 mmol) in anhydrous toluene (3 mL).

    • Causality of Reagents: The electron-deficient nature of 2-bromopyridine makes oxidative addition sluggish. The steric bulk of the JohnPhos ligand accelerates this step. Cs2​CO3​ is mandatory because the Concerted Metalation-Deprotonation (CMD) of the thiazole C-H bond requires a strong, soluble base in non-polar toluene.

    • Execution: Seal the tube and heat to 110°C for 16 hours. The color shift from pale yellow (Pd(II) precatalyst) to deep amber validates the formation of the active Pd(0) species.

    • Workup: Cool to room temperature, dilute with EtOAc, and filter through a Celite pad to remove the palladium black and inorganic salts. Purify via flash chromatography.

    Protocol C: Ultrasound-Assisted Green MCR

    Target: Substituted Pyridinyl-Thiazole via One-Pot Condensation

    • Reaction Setup: Mix equimolar amounts of α -haloketone, thiourea, and pyridine-carboxaldehyde in a flask. Add 10 mol% of SiW/SiO2​ catalyst.

    • Causality of Ultrasound: The heterogeneous catalyst suffers from mass transfer limitations. Ultrasonic irradiation generates acoustic cavitation—microbubbles that implode to create localized hotspots of extreme temperature and pressure, accelerating the reaction without bulk heating.

    • Execution: Sonicate the mixture at 50 W for 45 minutes. Complete consumption of the aldehyde (monitored via TLC) validates the end of the reaction.

    • Workup: Add hot ethanol and perform a simple hot filtration. The heterogeneous SiW/SiO2​ catalyst remains on the filter paper (ready for recycling), while the product crystallizes from the filtrate upon cooling.

    Conclusion

    The selection of a synthesis method for pyridinyl-thiazoles depends heavily on the stage of drug development. For early-stage library generation where structural diversity is paramount, Direct C-H Arylation offers unparalleled flexibility without the need to synthesize unstable organometallics. However, for process chemistry and scale-up, the Classical Hantzsch Synthesis remains unmatched in reliability and yield. As environmental regulations tighten, Green MCRs utilizing ultrasound and recoverable catalysts represent the future of sustainable heterocyclic manufacturing.

    References

    • Hantzsch Thiazole Synthesis - Chem Help Asap. chemhelpasap.com.
    • Direct C-2 Arylation of Alkyl 4-Thiazolecarboxylates: New Insights in Synthesis of Heterocyclic Core of Thiopeptide Antibiotics. acs.org.
    • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. nih.gov.
    • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. acs.org.

    Sources

    Safety & Regulatory Compliance

    Safety

    2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde proper disposal procedures

    As a Senior Application Scientist, establishing a rigorous, self-validating protocol for chemical disposal is just as critical as the synthesis or assay workflows themselves. Proper waste management ensures laboratory sa...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, establishing a rigorous, self-validating protocol for chemical disposal is just as critical as the synthesis or assay workflows themselves. Proper waste management ensures laboratory safety, regulatory compliance, and environmental stewardship.

    Below is the comprehensive operational and disposal guide for 2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde (CAS: 184679-13-8), tailored for researchers and drug development professionals operating in professional laboratory environments.

    Chemical Profile and Hazard Grounding

    Before executing any disposal protocol, it is mandatory to understand the physicochemical properties and hazard profile of the target compound. 2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde is a heterocyclic organic compound containing an aldehyde moiety, a pyridine ring, and a thiazole ring[1].

    The presence of heteroatoms (Nitrogen and Sulfur) and the reactive aldehyde group directly dictates the downstream waste treatment methodology. Combustion of this material will yield toxic gases, including nitrogen oxides ( NOx​ ) and sulfur oxides ( SOx​ ), necessitating specific incineration parameters.

    Table 1: Quantitative Data & Hazard Classification

    ParameterSpecification / Classification
    CAS Number 184679-13-8
    Molecular Formula C9​H6​N2​OS
    Molecular Weight 190.22 g/mol
    GHS Pictogram GHS07 (Exclamation Mark)
    Signal Word Warning
    Hazard Statements (H-Codes) H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)[1]
    Waste Classification Hazardous Organic Waste (Non-halogenated, Heteroatomic)

    Operational Disposal Workflow

    The disposal of 2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde must be segregated based on its physical state at the time of disposal. The following decision tree outlines the logical flow for processing this chemical waste.

    G Start Waste Generation: 2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde Solid Solid Waste (Powder & Contaminated Consumables) Start->Solid Liquid Liquid Waste (Dissolved in Organic Solvents) Start->Liquid Segregate Segregation & Compatibility Check (Strictly Avoid Strong Oxidizers) Solid->Segregate Liquid->Segregate Label GHS Labeling & Documentation: H302, H315, H319, H335 Segregate->Label Incineration High-Temperature Incineration (Requires NOx & SOx Scrubbing) Label->Incineration

    Fig 1: Disposal workflow for 2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde waste streams.

    Step-by-Step Disposal Methodologies

    Do not treat this compound as general refuse or discharge it into the municipal sewer system. The aldehyde group can undergo autoxidation, and the compound's biological activity requires complete thermal destruction.

    Protocol A: Solid Waste Management (Powders and Consumables)

    Causality: Solid waste often includes the pure compound or heavily contaminated items (spatulas, weigh boats, filter paper). Because it is a respiratory irritant (H335)[1], all solid waste handling must occur under negative pressure to prevent inhalation of particulates.

    • Containment: Perform all waste consolidation inside a certified chemical fume hood.

    • Collection: Transfer residual solid 2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde into a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or amber glass).

    • Consumable Processing: Place contaminated gloves, weigh boats, and Kimwipes into a designated solid hazardous waste bag (often a 6-mil transparent polyethylene bag).

    • Labeling: Affix a hazardous waste tag immediately. The tag must explicitly list "2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde", note the presence of "Heterocyclic Nitrogen/Sulfur compounds", and check the "Toxic" and "Irritant" hazard boxes.

    Protocol B: Liquid Waste Management (Solutions)

    Causality: In drug discovery workflows, this compound is typically dissolved in organic solvents (e.g., DMSO, DMF, or Dichloromethane). The primary risk here is chemical incompatibility within bulk waste carboys. The aldehyde moiety is susceptible to oxidation; mixing it with oxidizing waste streams can lead to dangerous exothermic reactions.

    • Compatibility Verification: Ensure the target waste carboy contains only compatible organic solvents. Never add solutions containing this compound to waste streams containing nitric acid, peroxides, or other strong oxidizers.

    • Segregation by Halogen Content:

      • If the compound is dissolved in a non-halogenated solvent (e.g., DMSO, Ethyl Acetate), dispose of it in the Non-Halogenated Organic Waste container.

      • If dissolved in a halogenated solvent (e.g., DCM, Chloroform), it must go into the Halogenated Organic Waste container.

    • Transfer: Use a secondary containment tray during transfer. Pour the solution slowly using a funnel to prevent splashing (mitigating H319 serious eye irritation risks)[1].

    • Capping and Venting: Ensure the waste container is securely capped when not in active use. If the laboratory utilizes vented caps for pressure relief, ensure the filter media is rated for organic vapors.

    Protocol C: Final Treatment (Facility Level)

    Causality: Environmental regulations mandate that compounds containing sulfur and nitrogen cannot be disposed of in standard landfills due to leaching risks and soil microbiome toxicity.

    • Logistics: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed commercial waste vendor.

    • Incineration: The validated method for destroying 2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde is high-temperature incineration. The facility must be equipped with flue-gas desulfurization (FGD) and selective catalytic reduction (SCR) systems to scrub the SOx​ and NOx​ gases generated by the combustion of the thiazole and pyridine rings.

    Spill Decontamination Procedures

    In the event of an accidental release during handling or waste transfer, the protocol must focus on minimizing aerosolization.

    • Isolation: Evacuate personnel from the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum capacity.

    • PPE Escalation: Don a fresh pair of nitrile gloves, safety goggles, and a lab coat. If the spill is outside a fume hood, an N95 or P100 particulate respirator is recommended due to the H335 hazard[1].

    • Containment (Solid): Gently cover the spilled powder with damp sand or a commercial inert absorbent pad to prevent dust generation. Do not dry sweep.

    • Containment (Liquid): If dissolved in solvent, surround the spill with chemical absorbent booms, then cover the liquid with inert absorbent material (e.g., vermiculite or diatomaceous earth).

    • Collection: Use a non-sparking plastic scoop to transfer the absorbed material into a solid hazardous waste container. Decontaminate the surface with a suitable solvent (e.g., ethanol or water with detergent) and dispose of the cleaning materials as hazardous waste.

    References

    • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

    Sources

    Handling

    Personal protective equipment for handling 2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde

    As a Senior Application Scientist, I understand that handling highly reactive heterocyclic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). It requires a deep mechanistic understandi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I understand that handling highly reactive heterocyclic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). It requires a deep mechanistic understanding of the chemical's reactivity to anticipate hazards before they manifest.

    2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde (CAS: 184679-13-8) is a critical intermediate extensively utilized in the synthesis of kinase inhibitors and advanced anticancer therapeutics. However, its unique structural features—a highly electrophilic carbaldehyde group flanked by electron-withdrawing pyridine and thiazole rings—make it uniquely hazardous if mishandled.

    This guide provides a self-validating, causality-driven operational plan for the safe handling, weighing, and disposal of this compound.

    Part 1: Hazard Causality & Physicochemical Profile

    To design an effective safety protocol, we must first understand why this compound is hazardous. According to its [1], this compound triggers specific GHS hazard statements: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), and H335 (Respiratory irritation).

    The Mechanistic Rationale: The aldehyde carbon in this molecule is exceptionally electrophilic. The adjacent heteroaromatic rings (thiazole and pyridine) pull electron density away from the carbonyl group via inductive and resonance effects. When this fine powder contacts the moist, amine-rich mucosal surfaces of your respiratory tract, eyes, or skin, the electrophilic carbonyl carbon undergoes rapid nucleophilic attack by primary biological amines (such as lysine residues in tissue proteins). This results in the formation of covalent Schiff bases (imines) . This irreversible protein modification triggers acute inflammatory cascades, manifesting as severe irritation.

    Furthermore, as a dry, crystalline powder, heteroaryl compounds are notorious for accumulating static charge, leading to spontaneous aerosolization upon opening the container.

    Table 1: Quantitative Physicochemical & Safety Parameters
    ParameterValue / SpecificationOperational Implication
    CAS Number 184679-13-8Unique identifier for inventory and waste tracking.
    Molecular Weight 190.22 g/mol Required for precise stoichiometric calculations.
    Physical State Solid PowderHigh risk of static cling and aerosolization.
    Storage Temp. Room Temperature (RT)Store in a desiccator; moisture can cause clumping.
    Fume Hood Velocity 80–100 fpm (0.4–0.5 m/s)Minimum required airflow to capture aerosolized particulates.

    Part 2: Personal Protective Equipment (PPE) Matrix

    Standard PPE is insufficient without understanding the specific barrier requirements for reactive aldehydes.

    Table 2: Causality-Driven PPE Requirements
    PPE ComponentSpecificationMechanistic Rationale
    Hand Protection Nitrile gloves (≥ 0.11 mm thickness)Nitrile provides excellent resistance to dry organic powders. Note: If handling the compound dissolved in penetrating solvents (e.g., DMF, DMSO), double-gloving is mandatory to prevent rapid transdermal delivery of the aldehyde.
    Eye Protection Tight-fitting chemical safety gogglesStandard safety glasses leave gaps. Goggles prevent airborne powder aerosols from reaching the cornea, preventing Schiff base-induced ocular damage.
    Body Protection 100% Cotton or Flame-Resistant (FR) Lab CoatSynthetic fabrics (like polyester) generate triboelectric static charges, which will attract the powder to your clothing and risk aerosolization.
    Respiratory Fume Hood (Primary) + N95/P100 (Secondary)All open-container handling must occur in a certified fume hood. A P100 respirator is required only if cleaning a spill outside of engineering controls.

    Part 3: Standard Operating Procedure: Handling & Transfer

    Because of the static cling and aerosolization risks, weighing this compound requires a meticulously controlled workflow. The following protocol is designed to be a self-validating system, ensuring containment at every step.

    Step-by-Step Weighing Protocol
    • Environmental Prep: Verify the chemical fume hood airflow is between 80–100 fpm. Clear the deck of all unnecessary solvents to prevent cross-contamination.

    • Static Elimination (Critical Step): Pass an anti-static zero-ionizer gun over the analytical balance and the weighing boat. Validation: The powder should pour smoothly without "jumping" or clinging to the spatula.

    • Weighing: Using a grounded stainless-steel spatula, transfer the desired mass of 2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde into the anti-static boat.

    • Sealed Transfer: Transfer the powder into a reaction vial equipped with a septum-lined cap. Seal the vial inside the fume hood.

    • Inert Purge: Insert a needle connected to a Schlenk line (Nitrogen or Argon) through the septum to flush the vial. This prevents the premature auto-oxidation of the highly reactive carbaldehyde into a carboxylic acid.

    • Solubilization: Inject your reaction solvent (e.g., DCM, THF) directly through the septum. Causality: Solubilizing the powder in a closed system eliminates the risk of inhaling aerosolized dust during transport to the reaction block.

    Workflow Prep 1. Fume Hood Prep & PPE Weigh 2. Anti-Static Weighing Prep->Weigh Transfer 3. Inert Gas Flush & Transfer Weigh->Transfer Spill Spill Occurred? Transfer->Spill Quench 4a. Bisulfite Quench Spill->Quench Yes Proceed 4b. Solvent Addition Spill->Proceed No Clean 5. Decontamination Quench->Clean Proceed->Clean

    Operational workflow for handling 2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde.

    Part 4: Decontamination & Disposal Plan

    Reactive heteroaryl aldehydes must never be disposed of directly into general organic waste streams, as they can undergo exothermic condensation reactions with trace amines or base catalysts present in the waste carboy [2].

    Step-by-Step Bisulfite Quenching Protocol

    If a spill occurs, or when disposing of residual stock, use this nucleophilic quenching method to neutralize the electrophilic hazard.

    • Solution Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite ( NaHSO3​ ) at room temperature.

    • Application: Slowly pour the bisulfite solution over the spilled powder or into the flask containing the residual chemical.

    • Mechanistic Quench: The bisulfite anion acts as a strong nucleophile, attacking the electrophilic aldehyde carbon. This forms a geminal hydroxysulfonate (a bisulfite adduct).

    • Self-Validation: You will observe the dissolution of the hydrophobic powder into the aqueous phase. Furthermore, the characteristic pungent, irritating odor of the aldehyde will completely dissipate, confirming the electrophilic center has been neutralized.

    • Disposal: Stir the mixture for 30 minutes to ensure complete conversion. The resulting aqueous solution is stable, non-volatile, and can be safely transferred to the designated aqueous hazardous waste stream. Wipe the fume hood deck with a damp paper towel and dispose of the towel in solid hazardous waste.

    References

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